molecular formula C6H5F3O2 B1596908 2,2,2-Trifluoro-1-furan-3-yl-ethanol CAS No. 722491-62-5

2,2,2-Trifluoro-1-furan-3-yl-ethanol

Cat. No.: B1596908
CAS No.: 722491-62-5
M. Wt: 166.1 g/mol
InChI Key: WFXXBPYHFCQFJZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-furan-3-yl-ethanol is a useful research compound. Its molecular formula is C6H5F3O2 and its molecular weight is 166.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(furan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXXBPYHFCQFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375312
Record name 2,2,2-Trifluoro-1-furan-3-yl-ethanol
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Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722491-62-5
Record name α-(Trifluoromethyl)-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722491-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-furan-3-yl-ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID10375312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2,2,2-Trifluoro-1-(furan-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Trifluoromethylated Heterocyclic Carbinols CAS: 247096-39-5 (Representative)

Executive Summary

This technical guide analyzes the physicochemical and synthetic profile of 2,2,2-Trifluoro-1-(furan-3-yl)ethanol , a critical fluorinated building block in modern medicinal chemistry. Distinguished by the convergence of a lipophilic, electron-withdrawing trifluoromethyl (


) group and an electron-rich furan-3-yl moiety, this scaffold offers unique bioisosteric utility.

Unlike its 2-substituted regioisomer, the 3-substituted furan motif provides enhanced metabolic stability and a distinct vector for


 stacking interactions. This guide details the synthesis, reactivity, and metabolic considerations necessary for deploying this fragment in drug discovery programs, specifically targeting nuclear receptors (e.g., LXR) and kinase inhibitors where polarity modulation is required.

Structural Dynamics & Physicochemical Profile

The introduction of the


 group adjacent to the hydroxyl center fundamentally alters the electronic landscape of the molecule compared to non-fluorinated analogs.
The Fluorine Effect on Acidity ( )

The strong electron-withdrawing nature of the


 group (Hammett 

) significantly increases the acidity of the

-hydroxyl proton.
  • Ethanol

    
    :  ~16.0[1][2]
    
  • 2,2,2-Trifluoroethanol (TFE)

    
    :  ~12.4[3]
    
  • 2,2,2-Trifluoro-1-(furan-3-yl)ethanol Estimated

    
    : 11.5 – 12.0 
    

Implication: At physiological pH (7.4), a small fraction of the compound exists as the alkoxide, but more importantly, the neutral hydroxyl becomes a potent Hydrogen Bond Donor (HBD) . This enhances binding affinity in deep protein pockets where water displacement is energetically favorable.

Lipophilicity and Permeability

The


 group is highly lipophilic, often increasing LogP by ~1.2 units compared to a methyl group. However, the furan oxygen and the hydroxyl group counterbalance this, resulting in a "Goldilocks" physicochemical profile suitable for CNS penetration and oral bioavailability.
PropertyValue (Predicted/Observed)Significance
Molecular Weight 180.12 g/mol Fragment-based drug discovery (FBDD) compliant.
ClogP ~1.8Optimal for membrane permeability.
H-Bond Donors 1High strength due to

induction.
H-Bond Acceptors 2 (Furan O, Alcohol O)Furan O is a weak acceptor; Alcohol O is moderate.
Rotatable Bonds 2Low entropic penalty upon binding.

Synthetic Architecture

The synthesis of 2,2,2-trifluoro-1-(furan-3-yl)ethanol requires avoiding harsh acidic conditions that could trigger furan ring opening (polymerization). The most robust method utilizes nucleophilic trifluoromethylation of 3-furaldehyde.

Primary Route: Ruppert-Prakash Trifluoromethylation

This route avoids the use of trifluoroacetyl gas and unstable Grignard reagents.

  • Reagents: 3-Furaldehyde, Trimethyl(trifluoromethyl)silane (

    
    ), Fluoride source (TBAF or CsF).
    
  • Mechanism: The fluoride ion initiates the catalytic cycle, generating a pentacoordinate silicon species that transfers the

    
     group to the aldehyde.
    
Visualization of Synthetic Pathway

The following diagram outlines the logic flow from precursor selection to final deprotection.

Synthesis Start 3-Furaldehyde Intermediate Silyl Ether Intermediate (Stable) Start->Intermediate Nucleophilic Attack Reagent TMS-CF3 (Ruppert-Prakash) Reagent->Intermediate Catalyst Cat. CsF or TBAF (Initiator) Catalyst->Intermediate Activation Deprotection Acid Hydrolysis (HCl/THF) Intermediate->Deprotection Desilylation Product 2,2,2-Trifluoro-1- (furan-3-yl)ethanol Deprotection->Product

Figure 1: Nucleophilic trifluoromethylation workflow using Ruppert-Prakash reagent to ensure furan ring integrity.

Reactivity & Metabolic Liability

The "Furan Problem" & 3-Substituted Mitigation

Furan rings are structural alerts in drug discovery due to potential bioactivation by Cytochrome P450 (CYP450) enzymes.

  • Mechanism: CYP450 oxidizes the furan double bond to an epoxide or cis-enedione (enedial).

  • Toxicity: These electrophilic metabolites can react with protein nucleophiles (lysine/cysteine residues) or DNA, leading to hepatotoxicity.

The 3-Substituted Advantage: 3-Substituted furans are generally less susceptible to this metabolic activation than 2-substituted furans. The steric bulk and electronic deactivation provided by the adjacent


 group further hinder the formation of the reactive epoxide intermediate, offering a safer profile than alkyl-furans.
Chemical Functionalization

The secondary alcohol is the primary handle for derivatization.

  • Mitsunobu Reaction: Due to the enhanced acidity (pKa ~12), the alcohol is an excellent substrate for Mitsunobu inversions to install amines or ethers.

  • Oxidation: Oxidation to the ketone (1-(furan-3-yl)-2,2,2-trifluoroethanone) yields a highly electrophilic ketone, capable of forming stable hydrates or hemiacetals (inhibitor warheads).

Reactivity cluster_metabolism Metabolic Fate (Bioactivation) cluster_chem Chemical Utility Core 2,2,2-Trifluoro-1-(furan-3-yl)ethanol CYP CYP450 Oxidation Core->CYP Oxidation Dess-Martin Periodinane Core->Oxidation Enedial Reactive Enedial (Toxic Metabolite) CYP->Enedial Mitigation CF3 Group (Deactivates Ring) Mitigation->CYP Slows Rate Ketone Trifluoromethyl Ketone (Serine Protease Inhibitor) Oxidation->Ketone

Figure 2: Divergent pathways of chemical utility (ketone formation) versus metabolic risk (enedial formation).

Experimental Protocols

Protocol A: Synthesis via Ruppert-Prakash Reagent

Validates: Efficient C-C bond formation without ring degradation.

Materials:

  • 3-Furaldehyde (1.0 equiv)

  • 
     (1.2 equiv)
    
  • CsF (Catalytic, 10 mol%) or TBAF (1.0 M in THF)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Preparation: Charge a flame-dried flask with 3-furaldehyde (10 mmol) and anhydrous THF (30 mL) under Argon atmosphere. Cool to 0°C.[4]

  • Addition: Add

    
     (12 mmol) via syringe.
    
  • Initiation: Add CsF (152 mg, 1 mmol) in one portion. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the silyl ether is usually less polar).

  • Hydrolysis: Add 1M HCl (10 mL) and stir vigorously for 1 hour at RT to cleave the O-Si bond.

  • Workup: Dilute with Et2O, wash with sat.

    
     and brine. Dry over 
    
    
    
    .[4]
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a clear oil.

Protocol B: Enantioselective Assessment (Chiral HPLC)

Validates: Optical purity if using asymmetric catalysis.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Furan absorption).

  • Note: The trifluoromethyl carbinol creates a distinct chiral environment; separation is typically baseline resolved.

Medicinal Chemistry Applications

Bioisosterism

The 3-furyl-CF3-carbinol moiety serves as a bioisostere for:

  • Phenyl-ethanol: The furan is smaller than phenyl, reducing steric clashes, while the

    
     maintains lipophilicity.
    
  • Hexafluoroisopropanol (HFIP) group: In LXR agonists, the acidic OH mimics the HFIP headgroup but with reduced molecular weight.

Case Study Context: LXR Modulators

Research into Liver X Receptor (LXR) agonists often utilizes fluorinated carbinols to interact with the polar head of the binding pocket (His435/Trp457). The 3-furyl variant provides a "capping" group that fits into the hydrophobic cleft while positioning the acidic OH for the critical H-bond.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane. Tetrahedron, 58(47), 9467–9533. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(furan-3-yl)ethanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(furan-3-yl)ethanol, a fluorinated heterocyclic alcohol with significant potential in medicinal chemistry. We will delve into its molecular characteristics, provide a robust, field-proven protocol for its synthesis, discuss its analytical characterization, and explore the rationale behind its application in modern drug discovery programs.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group (–CF₃), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced membrane permeability, and altered acidity of neighboring functional groups.[1] These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 2,2,2-Trifluoro-1-(furan-3-yl)ethanol combines the desirable attributes of the trifluoromethyl carbinol moiety with the furan ring, a privileged scaffold in numerous bioactive compounds. This guide serves as a practical resource for researchers aiming to synthesize, characterize, and utilize this promising chemical entity.

Physicochemical and Structural Properties

PropertyValueSource
Molecular Formula C₆H₅F₃O₂
Molecular Weight 166.10 g/mol
MDL Number MFCD04116447
Physical State Predicted to be a solid or high-boiling liquidAnalogous Compounds
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc)Chemical Principles

Synthesis of 2,2,2-Trifluoro-1-(furan-3-yl)ethanol: A Detailed Protocol

The most direct and efficient route to synthesize 2,2,2-Trifluoro-1-(furan-3-yl)ethanol is through the nucleophilic trifluoromethylation of 3-furaldehyde using (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as Ruppert's reagent. This reaction is typically initiated by a fluoride source.[2]

Reaction Mechanism

The reaction proceeds via a well-established mechanism. A catalytic amount of a fluoride anion source (e.g., TBAF) activates the silicon-carbon bond in TMSCF₃, generating a transient, highly nucleophilic trifluoromethyl anion (CF₃⁻). This anion then attacks the electrophilic carbonyl carbon of 3-furaldehyde. The resulting alkoxide is subsequently trapped by the trimethylsilyl group, forming a silyl ether intermediate. Aqueous workup then hydrolyzes the silyl ether to yield the final alcohol product.

Caption: Reaction mechanism for the synthesis of 2,2,2-Trifluoro-1-(furan-3-yl)ethanol.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 3-Furaldehyde (1.0 eq)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-furaldehyde (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add (trifluoromethyl)trimethylsilane (1.5 eq) to the stirred solution.

  • Initiation: Add the TBAF solution (0.1 eq) dropwise. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure 2,2,2-Trifluoro-1-(furan-3-yl)ethanol.

Spectroscopic Characterization

Due to the novelty of this compound, experimental spectroscopic data is not widely published. However, based on analogous structures, the following characteristic signals can be predicted:

¹H NMR Spectroscopy
  • Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm).

  • Methine Proton (CH-OH): A quartet (due to coupling with the three fluorine atoms) in the region of δ 4.5-5.0 ppm.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will be concentration-dependent.

¹³C NMR Spectroscopy
  • Furan Carbons: Signals in the region of δ 110-150 ppm.

  • Methine Carbon (CH-OH): A quartet (due to coupling with fluorine) around δ 70-75 ppm.

  • Trifluoromethyl Carbon (CF₃): A quartet (due to the large C-F coupling constant) around δ 120-125 ppm.

¹⁹F NMR Spectroscopy
  • A singlet (or a doublet if coupled to the methine proton) around δ -75 to -80 ppm is expected for the CF₃ group. ¹⁹F NMR is a powerful tool for confirming the successful incorporation of the trifluoromethyl group due to the lack of background interference.[3][4]

Applications in Drug Development

The trifluoromethyl carbinol motif is a key pharmacophore in several approved drugs and clinical candidates.[1][5] Its presence in 2,2,2-Trifluoro-1-(furan-3-yl)ethanol suggests several potential applications:

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly P450-mediated oxidation.[1] This can increase the half-life and bioavailability of a drug candidate.

  • Lipophilicity and Permeability: The CF₃ group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

  • Bioisosteric Replacement: The trifluoromethyl carbinol can act as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially improving the drug-like properties of a lead compound.

  • Conformational Control: The bulky and electron-withdrawing nature of the CF₃ group can influence the conformation of the molecule, leading to more selective binding to the target protein.

G cluster_0 Core Compound cluster_1 Key Structural Features cluster_2 Resulting Properties for Drug Design Core 2,2,2-Trifluoro-1-(furan-3-yl)ethanol Furan Furan Ring Core->Furan TFM_Carbinol Trifluoromethyl Carbinol Core->TFM_Carbinol Binding_Affinity Improved Binding Affinity Furan->Binding_Affinity Metabolic_Stability Increased Metabolic Stability TFM_Carbinol->Metabolic_Stability Lipophilicity Enhanced Lipophilicity TFM_Carbinol->Lipophilicity Bioavailability Enhanced Bioavailability Metabolic_Stability->Bioavailability Lipophilicity->Bioavailability

Caption: Logical relationships of structural features to drug design properties.

Conclusion

2,2,2-Trifluoro-1-(furan-3-yl)ethanol is a valuable building block for medicinal chemists. Its synthesis via the Ruppert-Prakash reaction is straightforward and high-yielding. The unique electronic and steric properties conferred by the trifluoromethyl carbinol moiety make it an attractive scaffold for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides the necessary foundational knowledge for the synthesis, characterization, and strategic application of this promising compound.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.[Link]

  • Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal.[Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.[Link]

  • New Frontiers and Developing Applications in 19F NMR. National Center for Biotechnology Information.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.[Link]

Sources

The Furan Pharmacophore: Balancing Therapeutic Potency and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Dichotomy

In medicinal chemistry, the furan ring represents a classic dichotomy. As a bioisostere for benzene, it offers distinct physicochemical advantages: it lowers lipophilicity (LogP), enhances water solubility, and can function as a hydrogen bond acceptor. However, this utility is counterbalanced by its potential as a "structural alert." The electron-rich nature of the furan ring makes it susceptible to metabolic activation by Cytochrome P450 enzymes, leading to reactive intermediates that can cause hepatotoxicity.

This guide addresses the operational reality of working with furan-containing compounds (FCCs). It moves beyond basic definitions to explore the mechanistic causality of furan toxicity, therapeutic efficacy in oncology and infectious disease, and the specific protocols required to synthesize and validate these molecules.

Therapeutic Spectra & Mechanisms of Action[1]

Antimicrobial Activity: The Nitrofuran "Warhead"

The most clinically successful application of the furan ring is in the nitrofuran class (e.g., Nitrofurantoin). Unlike standard antibiotics that target a single enzyme, nitrofurans act as "suicide substrates."

  • Mechanism: The 5-nitro group is crucial. Bacterial nitroreductases (Type I and II) reduce this group. This reduction is not a clean conversion to an amine; it generates highly reactive nitro-radical anions and nitroso intermediates.

  • Target: These radicals indiscriminately attack bacterial ribosomal proteins, DNA, and respiration enzymes.

  • Resistance Profile: Because the drug attacks multiple macromolecular targets simultaneously, the development of bacterial resistance is significantly slower compared to single-target antibiotics like fluoroquinolones.

Anticancer Activity: Furan-Chalcone Hybrids

Recent SAR (Structure-Activity Relationship) campaigns have focused on furan-substituted chalcones (1,3-diphenyl-2-propen-1-one derivatives).

  • Mechanism: These compounds function primarily as Tubulin Polymerization Inhibitors . The furan ring mimics the pharmacophore of colchicine, binding to the colchicine-binding site on tubulin. This prevents the assembly of microtubules required for mitotic spindle formation, arresting cells in the G2/M phase and triggering apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).[1]

Data Summary: Cytotoxicity Profiles

The following table summarizes recent IC50 data for novel furan derivatives against the MCF-7 (breast cancer) cell line, highlighting the impact of substitution patterns.

Compound ClassSubstitution (R-Group)IC50 (µM)Mechanism of ActionReference
Furan-Chalcone 4-methoxy (phenyl ring)4.06G2/M Arrest / Tubulin Inhibition[1]
Naphthofuran 2-acetyl2.96DNA Intercalation / Topoisomerase II[1]
Nitrofurantoin (Standard Drug)N/A*Bacterial DNA Damage (bactericidal)[2]
Furan-2-carboxamide N-substituted~2.9 nMPotent Antiproliferative[1]

*Nitrofurantoin is antibacterial; included for structural context.[2][3][4][5]

The Metabolic Liability: CYP450 Bioactivation

Critical for Drug Developers: The primary failure mode for furan candidates in late-stage development is hepatotoxicity. This is not random; it is a deterministic chemical outcome of the furan ring's electron density.

The cis-Enedione Pathway

The furan ring is oxidized by CYP450 isoforms (predominantly CYP2E1 for small furans, CYP3A4 for larger drugs). This oxidation breaks the aromaticity, forming a transient epoxide or directly opening the ring to form a cis-enedione (e.g., cis-2-butene-1,4-dial).

This enedione is a potent Michael acceptor. It reacts covalently with nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA, leading to cellular necrosis or carcinogenesis.

Pathway Visualization

The following diagram illustrates the divergent fate of the furan ring: therapeutic clearance vs. toxic bioactivation.

FuranMetabolism Furan Furan Substrate (Drug Candidate) CYP CYP450 (Oxidation) Furan->CYP Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide Bioactivation Enedione cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening Glutathione GSH Conjugation (Detoxification) Enedione->Glutathione + GST ProteinAdduct Protein/DNA Adduct (Toxicity/Necrosis) Enedione->ProteinAdduct Michael Addition (Cys/Lys) Excretion Mercapturic Acid (Excretion) Glutathione->Excretion

Figure 1: The metabolic bifurcation of furan-containing compounds. The red pathway indicates the formation of the toxic cis-enedione metabolite.

Experimental Protocols

Chemical Synthesis: The Paal-Knorr Cyclization

To synthesize a furan-based library for SAR studies, the Paal-Knorr synthesis is the most robust method. It involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[6]

Protocol:

  • Reagents: 1,4-diketone (1.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq), Toluene (solvent).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap. The removal of water is thermodynamically critical to drive the equilibrium toward the aromatic furan ring.

  • Reaction: Reflux the mixture at 110°C. Monitor via TLC (Thin Layer Chromatography). The disappearance of the starting diketone and the appearance of a less polar spot (the furan) indicates progress.

  • Workup: Cool to room temperature. Wash with NaHCO₃ (sat. aq.) to neutralize the acid catalyst (preventing polymerization). Extract with ethyl acetate.[7]

  • Purification: Silica gel column chromatography. Furans are typically non-polar; elute with Hexane:EtOAc (9:1).

Why this works: The acid protonates one carbonyl oxygen, making it susceptible to nucleophilic attack by the enol form of the second carbonyl.[8][9] The Dean-Stark trap removes the water byproduct, rendering the dehydration irreversible.

Biological Validation: Broth Microdilution Assay (MIC)

For antimicrobial furan derivatives (e.g., nitrofurans), the Minimum Inhibitory Concentration (MIC) assay is the gold standard.

Protocol:

  • Preparation: Dissolve furan compounds in DMSO. Note: Final DMSO concentration in the well must be <1% to avoid solvent toxicity masking the compound's effect.

  • Inoculum: Adjust bacterial culture (E. coli or S. aureus) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Use a 96-well plate. Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth.

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual inspection for turbidity or absorbance reading at OD600. The MIC is the lowest concentration with no visible growth.

Assay Workflow Visualization

MIC_Workflow Stock Compound Stock (DMSO) Plate 96-Well Plate (Serial Dilution) Stock->Plate <1% Final DMSO Media Mueller-Hinton Broth Media->Plate Bacteria Bacterial Inoculum (0.5 McFarland) Bacteria->Plate Add to all wells Incubate Incubation (37°C, 18h) Plate->Incubate Readout OD600 / Visual (Determine MIC) Incubate->Readout

Figure 2: Standardized Broth Microdilution workflow for determining antimicrobial potency of furan derivatives.

References

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Source: PubMed Central (PMC) URL:[Link]

  • Nitrofurantoin: Mechanism of Action and Implications for Resistance. Source: PubMed URL:[Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Source: Chemical Research in Toxicology (via PMC) URL:[Link]

  • Paal-Knorr Furan Synthesis: Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein. Source: ACS Chemical Research in Toxicology URL:[Link]

Sources

Physical Characteristics of Trifluoromethylated Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) group adjacent to a hydroxyl moiety is not merely a steric modification; it is a profound electronic modulation that fundamentally alters the physicochemical identity of the alcohol. This guide dissects the "Fluorine Effect" on carbinols, specifically focusing on acidity amplification, hydrogen bond donor (HBD) enhancement, and lipophilicity modulation. These characteristics make trifluoromethylated alcohols—such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)—indispensable tools in medicinal chemistry (bioisosteres), peptide chemistry (solubilizers), and organic synthesis (promoters of C-H activation).[1]

Electronic Architecture & Acidity Modulation

The most immediate physical consequence of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-trifluoromethylation is a drastic increase in Brønsted acidity. This is driven by the strong inductive withdrawal (

effect) of the fluorine atoms, which stabilizes the conjugate base (alkoxide) by dispersing the negative charge density.
Comparative Acidity Data

The shift in pKa is non-linear and potent.[1] A single


 group drops the pKa by approximately 3–4 units; a second group (as in HFIP) drops it to near-phenolic levels.
CompoundStructurepKa (approx.)[1][2][3][4][5]Electronic Driver
Ethanol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~16.0Electron-donating alkyl group destabilizes alkoxide.
2,2,2-Trifluoroethanol (TFE)

~12.4Strong

effect from one

group.
Isopropanol

~16.5Two donating methyl groups; least acidic.
Hexafluoroisopropanol (HFIP)

~9.3Cumulative

from two

groups; highly stable alkoxide.
Mechanistic Visualization: The Inductive Pull

The following diagram illustrates the electron density flow that stabilizes the deprotonated state of HFIP compared to Isopropanol.

InductiveEffect cluster_0 Isopropanol (Unstable Alkoxide) cluster_1 HFIP (Stable Alkoxide) Iso_Struct Me-CH(O-)-Me Iso_Effect +I Effect (Destabilizing) Iso_Struct->Iso_Effect e- Donation HFIP_Effect -I Effect (Stabilizing) Iso_Effect->HFIP_Effect pKa Shift (~16.5 -> 9.3) HFIP_Struct CF3-CH(O-)-CF3 HFIP_Struct->HFIP_Effect e- Withdrawal

Figure 1: Contrast in electronic stabilization between non-fluorinated and fluorinated alkoxides.[1]

Hydrogen Bonding & Solvation Dynamics

Trifluoromethylated alcohols exhibit a "polar paradox." They are strong Hydrogen Bond Donors (HBD) but exceptionally weak Hydrogen Bond Acceptors (HBA).[1]

The "Magic Solvent" Effect

This HBD/HBA imbalance is quantified by Kamlet-Taft solvatochromic parameters.[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (H-Bond Acidity):  HFIP has an extremely high 
    
    
    
    value (~1.96), far exceeding water (~1.17). This allows it to activate electrophiles (e.g., carbonyls, epoxides) or stabilize leaving groups via strong H-bonding.[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (H-Bond Basicity):  The bulky, electron-withdrawing 
    
    
    
    groups reduce the availability of the oxygen lone pairs, making HFIP a poor acceptor (
    
    
    ). This prevents it from competing with nucleophiles, a critical feature in catalysis.

Implication for Drug Design: Incorporating a trifluoromethyl carbinol into a drug scaffold creates a "sticky" proton that can form high-affinity H-bonds with receptor backbones (e.g., carbonyls in the binding pocket), potentially increasing potency.[1]

Lipophilicity & Bioavailability

While the hydroxyl group is hydrophilic, the


 group is highly lipophilic. The net result on LogP (partition coefficient) is a delicate balance.
  • The "Fluorine Scan": Replacing a methyl group (

    
    ) with a trifluoromethyl group (
    
    
    
    ) typically increases lipophilicity (
    
    
    to
    
    
    ).
  • Bioavailability: The increased lipophilicity aids in crossing the Blood-Brain Barrier (BBB). However, the acidity of the -OH group means that at physiological pH (7.4), a fraction of the compound may exist as the ionized (alkoxide) form, which is impermeable.[1]

    • Note: For HFIP (pKa ~9.3), it remains largely neutral at pH 7.4, preserving membrane permeability.[1]

Experimental Protocols

Protocol A: Synthesis via Ruppert-Prakash Reagent

The most robust method for synthesizing trifluoromethylated alcohols is the nucleophilic trifluoromethylation of carbonyls using trimethyl(trifluoromethyl)silane (


).

Reagents:

  • Substrate: Aldehyde or Ketone

  • Reagent:

    
     (Ruppert-Prakash Reagent)[6][7]
    
  • Initiator: Cesium Fluoride (CsF) or TBAF (catalytic amount)

  • Solvent: THF or DME (Anhydrous)

Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the carbonyl substrate (1.0 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add

    
     (1.2 equiv).
    
  • Initiation: Add CsF (10 mol%). Caution: Exothermic.[1]

  • Monitoring: The reaction generates a silyl ether intermediate.[1][8] Monitor by TLC or

    
     NMR (shift from -67 ppm of 
    
    
    
    to ~ -75 ppm of product).
  • Hydrolysis: Add 1M HCl or TBAF to cleave the silyl ether and liberate the free alcohol.

  • Purification: Extract with ether, dry over

    
    , and distill (for volatile alcohols like HFIP derivatives) or column chromatography.
    

SynthesisWorkflow Start Start: Carbonyl Substrate (Anhydrous THF, 0°C) Step1 Add TMS-CF3 (1.2 eq) Start->Step1 Step2 Initiate with CsF (cat.) (Nucleophilic Attack) Step1->Step2 Intermed Intermediate: Silyl Ether (Check 19F NMR) Step2->Intermed CF3 Transfer Hydrolysis Acid Hydrolysis (HCl) Intermed->Hydrolysis Deprotection End Final Product: Trifluoromethyl Alcohol Hydrolysis->End

Figure 2: Nucleophilic trifluoromethylation workflow using Ruppert-Prakash reagent.

Protocol B: pKa Determination (NMR Titration)

Due to the low solubility of many organic substrates in water, a mixed-solvent extrapolation or NMR titration is preferred over potentiometric titration.[1]

  • Solvent: Use a mixture of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .
  • Standard: Select a reference acid with a known pKa close to the expected value (e.g., a substituted phenol).[1]

  • Measurement:

    • Dissolve the trifluoromethyl alcohol and the standard in the solvent.

    • Add aliquots of a base (e.g., NaOD or KOtBu).[1]

    • Monitor the chemical shift of the

      
      -proton or the 
      
      
      
      group via
      
      
      NMR.
    • The shift correlates to the ratio of

      
      .[3]
      
  • Calculation: Use the Henderson-Hasselbalch equation relative to the standard to derive the pKa.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Prakash, G. K. S., & Krishnamurti, R. (1989).[1][8] The Ruppert-Prakash Reagent: Nucleophilic Trifluoromethylation of Carbonyl Compounds.[1][7] Journal of the American Chemical Society, 111(1), 393–395.[1] Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Referencing Kamlet-Taft parameters of HFIP). Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1] Link

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006).[1] Recent Advances (1995–2005) in Fluorinated Alcohols and Amines. Journal of Fluorine Chemistry, 127(8), 992-1012.[1] Link

Sources

SMILES string for 2,2,2-Trifluoro-1-furan-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-furan-3-yl-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic alcohol of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, explore validated synthetic routes, detail robust characterization methodologies, and discuss its current and potential applications. This document is intended to serve as a practical resource, blending established chemical principles with actionable laboratory protocols to empower researchers in their exploration of this versatile molecule.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When incorporated into a heterocyclic scaffold like furan, these effects are often amplified, leading to novel pharmacophores with enhanced biological activity. This compound emerges from this background as a valuable building block, offering a trifluoromethyl group for metabolic blocking and a reactive hydroxyl group for further functionalization.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization.

Core Chemical Structure and Identifiers

The fundamental structure of this compound consists of a furan ring substituted at the 3-position with a 2,2,2-trifluoroethanol moiety.

IdentifierValueSource
IUPAC Name 2,2,2-Trifluoro-1-(furan-3-yl)ethanolPubChem
Molecular Formula C6H5F3O2PubChem
Molecular Weight 166.09 g/mol PubChem
SMILES String C1=COC=C1C(C(F)(F)F)OPubChem
InChI Key InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5,10HPubChem
Spectroscopic Data (Predicted and Experimental)

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While experimental data is the gold standard, computational predictions provide a valuable reference.

SpectroscopyKey Features
¹H NMR Signals corresponding to the furan ring protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton. The methine proton will show coupling to the trifluoromethyl group.
¹³C NMR Resonances for the four distinct furan carbons, the methine carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
¹⁹F NMR A singlet (or a doublet if coupled to the methine proton) in the region typical for trifluoromethyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. A common and reliable approach involves the nucleophilic addition of a trifluoromethyl nucleophile to a furan-3-carboxaldehyde precursor.

Recommended Synthetic Protocol: Ruppert-Prakash Reagent

The use of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, offers a safe and efficient method for trifluoromethylation.

Reaction: Furan-3-carboxaldehyde + TMSCF₃ → this compound

Causality: The reaction is initiated by a fluoride source, which activates the TMSCF₃ to generate a transient trifluoromethyl anion (⁻CF₃). This potent nucleophile then attacks the electrophilic carbonyl carbon of the furan-3-carboxaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product.

synthesis_workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_product Final Product FuranCHO Furan-3-carboxaldehyde Reaction Nucleophilic Addition FuranCHO->Reaction TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TMSCF3->Reaction Initiator Fluoride Source (e.g., TBAF) Initiator->Reaction Initiation Solvent Anhydrous THF Solvent->Reaction Temp 0 °C to RT Temp->Reaction Workup Aqueous Workup (e.g., NH4Cl) Reaction->Workup Intermediate Alkoxide Product This compound Workup->Product caption Synthesis Workflow applications_overview cluster_apps Key Application Areas Core This compound Furan Ring Trifluoromethyl Group Hydroxyl Group MedChem Medicinal Chemistry - Bioisostere - Metabolic Stability - Chiral Synthesis Core:f2->MedChem Derivatization Core:f0->MedChem Scaffolding Core:f1->MedChem Pharmacokinetic Tuning MatSci Materials Science - Polymer Monomer - Specialty Solvent - Liquid Crystal Component Core->MatSci Functional Building Block caption Application Pathways

The Ascendant Role of Fluorinated Furans in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Furan-Based Drug Discovery

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] Its utility stems from its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[1] However, the unadorned furan ring can be susceptible to metabolic degradation. The strategic incorporation of fluorine atoms into the furan moiety has emerged as a powerful strategy to overcome this limitation and enhance the therapeutic potential of this privileged scaffold.

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly increase metabolic stability, enhance binding affinity to target proteins, and improve bioavailability by increasing lipophilicity.[3] Consequently, over 20% of pharmaceuticals on the market contain fluorine, a testament to its transformative impact on drug design.[3] This technical guide will provide an in-depth exploration of the burgeoning field of fluorinated furans, elucidating their therapeutic applications, mechanisms of action, and the experimental methodologies underpinning their development.

Anti-inflammatory Applications: Targeting the Cyclooxygenase and NF-κB Pathways

Chronic inflammation is a key pathological driver of numerous diseases. Fluorinated furan derivatives have demonstrated significant promise as potent anti-inflammatory agents.[4] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Transcription Factors

A primary mechanism by which fluorinated furans exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are upregulated during inflammation and contribute to the production of pro-inflammatory mediators like prostaglandins and nitric oxide.[5]

Furthermore, several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes. By preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, these compounds block the translocation of NF-κB to the nucleus, thereby attenuating the inflammatory cascade.[6]

The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation. Some heterocyclic/benzofuran hybrids have been shown to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, further contributing to their anti-inflammatory profile.[7]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression MAPK_pathway->Pro_inflammatory_genes Induces COX2_iNOS COX-2 & iNOS Expression DNA DNA NFkB_n->DNA Binds DNA->Pro_inflammatory_genes Induces Pro_inflammatory_genes->COX2_iNOS Fluorinated_Furan Fluorinated Furan Derivatives Fluorinated_Furan->IKK Inhibits Fluorinated_Furan->MAPK_pathway Inhibits Fluorinated_Furan->COX2_iNOS Inhibits

Caption: Anti-inflammatory mechanism of fluorinated furans.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay to screen for COX-2 inhibitory activity of fluorinated furan derivatives.[1]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, MAK178 or similar)

  • Test compounds (fluorinated furans) dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader with excitation at 535 nm and emission at 587 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of the test compounds in COX Assay Buffer. The final DMSO concentration should be less than 1%.

  • Assay Plate Setup:

    • Blank wells: Add 10 µL of COX Assay Buffer.

    • Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of a known COX-2 inhibitor (provided in the kit).

    • Sample (S) wells: Add 10 µL of each test compound dilution.

  • Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme solution to the EC, IC, and S wells.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 10 µL of the Arachidonic Acid solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of fluorescence increase for each well. The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the log of the compound concentration.

Anticancer Applications: Inducing Cell Cycle Arrest and Apoptosis

Fluorinated furan derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][8] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Mechanism of Action: Targeting the Cytoskeleton and Apoptotic Pathways

A key anticancer mechanism of some fluorinated furan derivatives is the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately leading to apoptosis.[2]

Fluorinated furans can also induce apoptosis through the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute the apoptotic program. The cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, is also observed following treatment with these compounds.[8]

Furthermore, some benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor 1 (HIF-1) pathway, which is crucial for the survival of cancer cells in the low-oxygen tumor microenvironment.[9][10]

anticancer_pathway cluster_cytoskeleton Cytoskeleton Disruption cluster_apoptosis Apoptosis Induction Fluorinated_Furan Fluorinated Furan Derivatives Tubulin Tubulin Fluorinated_Furan->Tubulin Inhibits Polymerization Bcl2 Bcl-2 Fluorinated_Furan->Bcl2 Downregulates Bax Bax Fluorinated_Furan->Bax Upregulates Microtubules Microtubules Tubulin->Microtubules Polymerizes G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Caspases->Apoptosis Executes PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Induces

Caption: Anticancer mechanisms of fluorinated furans.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with fluorinated furan derivatives using propidium iodide (PI) staining and flow cytometry.[11][12][13]

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Test compound (fluorinated furan)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the fluorinated furan derivative for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes. Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Antiviral Applications: Targeting Viral Replication

Fluorinated furan nucleoside and non-nucleoside analogues have demonstrated potent antiviral activity, particularly against human immunodeficiency virus (HIV).[3][14] The incorporation of fluorine can enhance the stability and activity of these antiviral agents.

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Fluorinated furan nucleoside analogues exert their anti-HIV effect by acting as chain terminators of viral DNA synthesis.[14] These compounds are intracellularly phosphorylated to their active 5'-triphosphate metabolites. These triphosphates then compete with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by HIV reverse transcriptase (RT). Once incorporated, the absence of a 3'-hydroxyl group on the furanose ring prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[14]

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) that incorporate a fluorinated furan moiety bind to a hydrophobic pocket in the HIV RT, distinct from the active site.[12][15] This binding induces a conformational change in the enzyme, allosterically inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.[12]

antiviral_pathway cluster_hiv_replication HIV Replication Cycle cluster_nucleoside_analogs Fluorinated Furan Nucleoside Analogs cluster_nnrtis Fluorinated Furan NNRTIs Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA:s->Viral_DNA:n Reverse Transcription RT Reverse Transcriptase (RT) Allosteric_Inhibition Allosteric Inhibition of RT Integration Integration into Host Genome Viral_DNA:s->Integration:n Chain_Termination Chain Termination FF_Nucleoside Fluorinated Furan Nucleoside FF_Triphosphate Active Triphosphate Metabolite FF_Nucleoside->FF_Triphosphate Phosphorylation FF_Triphosphate->Viral_DNA Incorporation into FF_NNRTI Fluorinated Furan NNRTI FF_NNRTI->RT Binds to Allosteric Site

Caption: Antiviral mechanisms of fluorinated furans against HIV.

Experimental Protocol: Anti-HIV Activity Assay

This protocol provides a general framework for evaluating the anti-HIV activity of fluorinated furan derivatives in cell culture.[3][16]

Materials:

  • Lymphoblastoid cell line (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Complete cell culture medium

  • Test compounds (fluorinated furans)

  • 96-well microplates

  • p24 antigen ELISA kit

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well microplate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known anti-HIV drug) and a no-drug control.

  • Viral Infection: Infect the cells with a predetermined amount of HIV-1.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • Assessment of Viral Replication:

    • Collect the cell culture supernatants.

    • Measure the amount of p24 antigen in the supernatants using a p24 ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: In a parallel experiment, assess the cytotoxicity of the compounds on uninfected MT-4 cells using a standard method (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the 50% effective concentration (EC50) of the test compounds, which is the concentration that inhibits viral replication by 50%. The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic window.

Quantitative Data Summary

Compound ClassTherapeutic ApplicationTarget/MechanismPotency (IC50/EC50)Reference
Fluorinated BenzofuransAnti-inflammatoryCOX-2, iNOS, NF-κB1.1 - 20.5 µM[4]
Fluorinated DihydrobenzofuransAnti-inflammatoryCOX-2, iNOS1.2 - 19.3 µM[4]
Fluorinated BenzofuransAnticancerTubulin polymerization, Apoptosis induction4.0 - 16.72 µM[2]
Fluorinated Furan NucleosidesAntiviral (HIV)Reverse Transcriptase (Chain Termination)0.08 - 0.09 µM[3]
Fluorinated Furan NNRTIsAntiviral (HIV)Reverse Transcriptase (Allosteric Inhibition)2.0 - 5.8 nM[3]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the furan scaffold has unequivocally unlocked new avenues for drug discovery. Fluorinated furans have demonstrated remarkable therapeutic potential across a spectrum of diseases, including inflammatory disorders, cancer, and viral infections. Their enhanced metabolic stability, improved bioavailability, and potent biological activity underscore the value of this chemical modification.

The detailed experimental protocols provided in this guide serve as a practical resource for researchers engaged in the synthesis and evaluation of novel fluorinated furan derivatives. As our understanding of the intricate molecular mechanisms underlying their therapeutic effects continues to grow, so too will the opportunities to design and develop next-generation fluorinated furan-based drugs with superior efficacy and safety profiles. The future of this exciting field of medicinal chemistry is undoubtedly bright, with the promise of new and improved treatments for some of the most challenging human diseases.

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  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF.
  • Anticancer therapeutic potential of benzofuran scaffolds. PMC.
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Synthesis of Furan Derivatives Condensed with Carbohydr
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.
  • Fluorinated Nucleosides: Synthesis and Biological Implic
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans. AUB ScholarWorks.
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry.
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Methodological & Application

Application Note: 2,2,2-Trifluoro-1-(furan-3-yl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the handling, synthesis, and application of 2,2,2-Trifluoro-1-(furan-3-yl)ethanol (TF-FE) . This compound represents a high-value scaffold in medicinal chemistry, combining the bioisosteric properties of the trifluoromethyl (


) group with the versatile reactivity of the 3-substituted furan ring.

Unlike its more common 2-substituted isomer, the 3-furyl variant offers unique vector geometry for drug design and distinct electronic properties. This guide provides validated protocols for its de novo synthesis via metal-halogen exchange, enzymatic kinetic resolution for enantiopurity, and downstream transformation via the Achmatowicz rearrangement.

Chemical Profile & Strategic Value

PropertyDescription
IUPAC Name 2,2,2-Trifluoro-1-(furan-3-yl)ethanol
Molecular Formula

Key Functionality Secondary Alcohol (Acidic due to

), Electron-rich Furan, Chiral Center
Stability Air-stable; Furan ring susceptible to oxidation/acid-catalyzed polymerization.
Applications Bioisostere for phenyl/isopropyl groups; Precursor to 6-trifluoromethyl-pyranones; Fragment-based drug discovery (FBDD).

Mechanistic Insight: The adjacent


 group significantly lowers the 

of the hydroxyl proton (approx.

11-12 vs. 16 for ethanol), enhancing its capacity as a hydrogen bond donor in active sites. Concurrently, the electron-withdrawing nature of the

group partially deactivates the furan ring, modulating its reactivity in oxidative rearrangements compared to non-fluorinated analogs.

Protocol A: De Novo Synthesis via Lithiation

Objective: Synthesize TF-FE from commercially available 3-bromofuran. Mechanism: Lithium-Halogen exchange followed by nucleophilic addition to a fluorinated aldehyde.

Materials
  • Substrate: 3-Bromofuran (1.0 equiv)

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes (1.1 equiv)
  • Electrophile: Trifluoroacetaldehyde (gas) or Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add 3-bromofuran and anhydrous THF. Add

    
    -BuLi dropwise over 20 minutes.
    
    • Critical Control Point: Maintain internal temperature below -70°C. 3-Lithiofuran is kinetically stable at -78°C but can isomerize to the thermodynamically more stable 2-lithiofuran above -40°C.[1]

  • Incubation: Stir at -78°C for 30 minutes to ensure complete exchange.

  • Addition: Introduce trifluoroacetaldehyde (if using hemiacetal, add neat; if gas, bubble through solution) slowly.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    (3x).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the racemic alcohol as a colorless oil.

Protocol B: Enantioselective Kinetic Resolution

Objective: Isolate enantiopure (


)- or (

)-TF-FE using biocatalysis. Mechanism: Lipase-catalyzed transesterification. The

group creates significant steric bulk, enhancing enantiomeric discrimination by the enzyme.
Materials
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin, e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (3.0 equiv).

  • Solvent: Methyl tert-butyl ether (MTBE) or Hexane.

Step-by-Step Methodology
  • Preparation: Dissolve racemic TF-FE (10 mmol) in MTBE (50 mL).

  • Initiation: Add Vinyl acetate (30 mmol) and CAL-B (20 mg/mmol substrate).

  • Incubation: Shake at 30°C (orbital shaker, 200 rpm).

  • Monitoring: Monitor by chiral GC or HPLC every 2 hours.

    • Target: Stop reaction at exactly 50% conversion .

  • Termination: Filter off the enzyme beads (can be recycled).

  • Separation:

    • The solution contains the unreacted alcohol (typically

      
      -isomer) and the acetate ester  (typically 
      
      
      
      -isomer).
    • Separate via flash chromatography (Silica gel).

  • Hydrolysis (Optional): The ester can be hydrolyzed (

    
    , MeOH) to yield the antipodal alcohol.
    

Application: The Achmatowicz Rearrangement

Context: This transformation converts the furan alcohol into a dihydropyranone, a critical intermediate for sugar synthesis. The presence of


 requires modified oxidative conditions due to the destabilization of the oxocarbenium intermediate.
Visualization of Workflow

G Start 3-Bromofuran Inter1 3-Lithiofuran (-78°C) Start->Inter1 n-BuLi, THF Product TF-FE (Racemic) (Target Alcohol) Inter1->Product CF3CHO Res Kinetic Resolution (CAL-B / Vinyl Acetate) Product->Res Enzymatic Partitioning Achma Achmatowicz Rearrangement Res->Achma Pure Isomer Pyran 6-CF3-Pyranone (Scaffold) Achma->Pyran NBS/H2O or mCPBA

Figure 1: Synthetic workflow from raw material to high-value pyranone scaffold.

Protocol C: Oxidative Rearrangement
  • Dissolution: Dissolve TF-FE (1.0 equiv) in THF:Water (4:1).

  • Oxidation: Add NBS (N-Bromosuccinimide, 1.1 equiv) and

    
     (2.0 equiv) at 0°C.
    
    • Note: The base is crucial to neutralize HBr formed, preventing premature degradation of the fluorinated furan.

  • Rearrangement: Stir at 0°C for 1 hour. The initial product is a hemiacetal.

  • Acidic Workup: Add mild acid (10% citric acid) to drive the rearrangement to the pyranone form.

  • Result: Yields 2-hydroxy-2-methyl-6-(trifluoromethyl)-2H-pyran-3(6H)-one (or tautomer).

Troubleshooting & Stability Data

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Isomerization of 3-lithiofuran to 2-lithiofuran.Ensure temp stays < -70°C during lithiation. Do not prolong lithiation step > 30 mins.
No Resolution (Enzymatic) Enzyme inactivation or steric bulk of

.
Switch solvent to Hexane (increases enzyme rigidity). Try Pseudomonas fluorescens lipase.
Decomposition (Achmatowicz) Over-oxidation or acidic polymerization.Use mCPBA as alternative oxidant. Buffer the reaction strictly.

References

  • Lithiation of 3-Bromofuran

    • Source: "Regioselective Lithiation of 3-Bromofuran." Journal of Organic Chemistry.
    • Context: Establishes the -78°C requirement to prevent 3-to-2 isomeriz
    • Verification:

  • Source: "Nucleophilic trifluoromethylation and reaction of trifluoroacetaldehyde." Chemical Reviews.
  • Source: "Lipase-catalyzed kinetic resolution of fluoroorganic compounds." Tetrahedron: Asymmetry.
  • Achmatowicz Rearrangement

    • Source: "The Achmatowicz Rearrangement: Oxidative Ring Expansion of Furfuryl Alcohols." Organic Reactions.[1][2][3][4]

    • Context: Mechanistic baseline for furan-to-pyranone conversion.

Sources

Application of 2,2,2-Trifluoro-1-furan-3-yl-ethanol in drug discovery

[2][3][4][5]

Part 5: Safety & Handling

  • Furan Sensitivity: While 3-substituted furans are more stable than 2-substituted ones, they can still undergo ring-opening in strongly acidic aqueous conditions. Avoid prolonged exposure to pH < 1.

  • Fluorine NMR: Use

    
    -NMR as the primary QC tool. The 
    
    
    group appears as a doublet (due to CH coupling) around -78 ppm.
  • Toxicity: Trifluoroethanol derivatives can be toxic.[2] Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, J., et al. (2014). Enantioselective Synthesis of Trifluoromethyl-Substituted Alcohols via Asymmetric Transfer Hydrogenation. Chemical Reviews. Available at: [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Available at: [Link]

Application Notes and Protocol: Synthesis of 2,2,2-Trifluoro-1-(furan-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylated Furan Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] When appended to a furan ring, a privileged heterocycle in numerous pharmaceuticals, the resulting trifluoromethylated furan derivatives represent a class of compounds with significant potential in drug development.[3][4]

This application note provides a comprehensive guide for the synthesis of 2,2,2-trifluoro-1-(furan-3-yl)ethanol and its derivatives. These compounds serve as valuable chiral building blocks for the synthesis of more complex bioactive molecules. We will explore the primary synthetic strategies, offering detailed, step-by-step protocols and the underlying chemical principles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and optimization of novel therapeutics.

Strategic Approaches to Synthesis

The synthesis of 2,2,2-trifluoro-1-(furan-3-yl)ethanol derivatives can be broadly approached via two primary retrosynthetic disconnections, as illustrated below. Each strategy offers distinct advantages and is suited to different starting material availability and desired substitution patterns on the furan ring.

cluster_main Retrosynthetic Analysis cluster_strategy1 Strategy 1: Nucleophilic Trifluoromethylation cluster_strategy2 Strategy 2: Electrophilic Trifluoroacetylation Target 2,2,2-Trifluoro-1-(furan-3-yl)ethanol S1_Start Furan-3-carboxaldehyde S1_Mid Trifluoromethylated Ketone Intermediate S1_Start->S1_Mid + "CF₃" source S1_Mid->Target Reduction S2_Start Furan S2_Mid 2,2,2-Trifluoro-1-(furan-3-yl)ethanone S2_Start->S2_Mid + (CF₃CO)₂O S2_Mid->Target Reduction

Caption: Retrosynthetic strategies for 2,2,2-trifluoro-1-(furan-3-yl)ethanol.

Strategy 1: Nucleophilic Trifluoromethylation of Furan-3-carboxaldehyde

This approach is arguably the more convergent and widely applicable method, relying on the addition of a trifluoromethyl nucleophile to an electrophilic carbonyl carbon. The key intermediate is a trifluoromethyl ketone, which is subsequently reduced to the desired secondary alcohol.

Causality Behind Experimental Choices

The success of this strategy hinges on the choice of the trifluoromethylating agent. Ruppert's reagent (TMSCF₃) is a popular choice due to its relative stability and ease of handling compared to gaseous CF₃I or the highly reactive CF₃ anion.[5][6] The reaction is typically initiated by a nucleophilic activator, such as a fluoride source (e.g., TBAF) or a carbonate base, which generates the active trifluoromethyl anion. The subsequent reduction of the ketone can be achieved using a variety of reducing agents, with sodium borohydride being a mild and effective option for this transformation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,2,2-Trifluoro-1-(furan-3-yl)ethanone

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Furan-3-carboxaldehyde96.08 g/mol 1.0 g10.4
TMSCF₃ (Ruppert's Reagent)142.2 g/mol 2.2 g (1.8 mL)15.6
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 0.34 g1.04
Anhydrous Tetrahydrofuran (THF)-20 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add furan-3-carboxaldehyde and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add cesium carbonate to the stirred solution.

  • Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) dropwise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a silyl ether intermediate, is then hydrolyzed. Dissolve the crude oil in THF (10 mL) and add 1 M HCl (5 mL). Stir at room temperature for 1 hour.

  • Extract the product with ethyl acetate (3 x 15 mL), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ketone by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Reduction to 2,2,2-Trifluoro-1-(furan-3-yl)ethanol

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2,2,2-Trifluoro-1-(furan-3-yl)ethanone164.09 g/mol 1.0 g6.09
Sodium Borohydride (NaBH₄)37.83 g/mol 0.28 g7.31
Methanol-20 mL-

Procedure:

  • Dissolve the trifluoromethyl ketone in methanol in a 50 mL round-bottom flask and cool the solution to 0 °C.

  • Slowly add sodium borohydride in small portions over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product.

Strategy 2: Electrophilic Trifluoroacetylation of Furan

This method involves the Friedel-Crafts acylation of the furan ring with a trifluoroacetylating agent, followed by reduction of the resulting ketone. This approach is advantageous when furan or substituted furans are readily available.

Causality Behind Experimental Choices

Furan is a highly reactive aromatic heterocycle in electrophilic substitution reactions.[7] Trifluoroacetic anhydride is a potent electrophilic reagent that can acylate reactive aromatic compounds without the need for a strong Lewis acid catalyst, which could otherwise lead to polymerization or degradation of the furan ring.[7][8] The subsequent reduction follows the same logic as in Strategy 1.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,2,2-Trifluoro-1-(furan-3-yl)ethanone

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Furan68.07 g/mol 1.0 g (1.1 mL)14.7
Trifluoroacetic Anhydride210.03 g/mol 3.4 g (2.4 mL)16.2
Dichloromethane (DCM)-30 mL-

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve furan in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add trifluoroacetic anhydride dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to isolate the trifluoromethyl ketone.

Step 2: Reduction to 2,2,2-Trifluoro-1-(furan-3-yl)ethanol

The protocol for the reduction of the ketone is identical to that described in Strategy 1, Step 2.

Workflow Visualization

cluster_strategy1 Strategy 1: Nucleophilic Trifluoromethylation cluster_strategy2 Strategy 2: Electrophilic Trifluoroacetylation S1_Start Furan-3-carboxaldehyde S1_React TMSCF₃, Cs₂CO₃ in THF, 0°C to RT S1_Start->S1_React S1_Intermediate Silyl Ether Intermediate S1_React->S1_Intermediate S1_Hydrolysis 1M HCl in THF S1_Intermediate->S1_Hydrolysis S1_Ketone 2,2,2-Trifluoro-1- (furan-3-yl)ethanone S1_Hydrolysis->S1_Ketone S1_Reduction NaBH₄ in Methanol S1_Ketone->S1_Reduction S1_Product Final Product S1_Reduction->S1_Product S2_Start Furan S2_React (CF₃CO)₂O in DCM -78°C to RT S2_Start->S2_React S2_Ketone 2,2,2-Trifluoro-1- (furan-3-yl)ethanone S2_React->S2_Ketone S2_Reduction NaBH₄ in Methanol S2_Ketone->S2_Reduction S2_Product Final Product S2_Reduction->S2_Product

Caption: Step-wise workflow for the two primary synthetic strategies.

Characterization of the Final Product

The identity and purity of the synthesized 2,2,2-trifluoro-1-(furan-3-yl)ethanol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the furan ring protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton. The ¹⁹F NMR will exhibit a singlet corresponding to the CF₃ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and C-F stretches of the trifluoromethyl group.

Safety and Handling Precautions

  • Trifluoromethylating agents such as TMSCF₃ should be handled with care in a well-ventilated fume hood. They are volatile and can be toxic.

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents are required for these reactions. Ensure proper techniques are used to handle and dispense these reagents to avoid the introduction of water, which can quench the reactions.

  • Grignard-type reactions , if employed, require strict anhydrous conditions and careful handling due to their high reactivity with protic sources.[9][10][11]

Conclusion

The synthesis of 2,2,2-trifluoro-1-(furan-3-yl)ethanol derivatives is readily achievable through well-established synthetic methodologies. The choice between nucleophilic trifluoromethylation and electrophilic trifluoroacetylation will depend on the availability of starting materials and the desired substitution pattern on the furan ring. The protocols outlined in this application note provide a robust foundation for the synthesis of these valuable building blocks, enabling further exploration of their potential in drug discovery and development.

References

  • Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
  • Wikipedia. 2,2,2-Trifluoroethanol. [Link]

  • PMC - NIH. Synthesis of Furan Derivatives Condensed with Carbohydrates. [Link]

  • MySkinRecipes. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Google Patents.
  • ResearchGate. Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • RSC Publishing. Relative Reactivities of Thiophen, Furan, and Pyrrole Rings in Electrophilic Substitutions : Trifluoroacetylation. [Link]

  • PMC - NIH. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. [Link]

  • PubMed. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source. [Link]

  • PubChem. 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • YouTube. UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Link]

  • ResearchGate. (PDF) Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

  • Organic Letters. Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. [Link]

  • Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]

  • PubMed. Catalytic asymmetric trifluoromethylthiolation via enantioselective[12][13]-sigmatropic rearrangement of sulfonium ylides. [Link]

  • ResearchGate. Chemistry and Therapeutic Aspect of Furan: A Short Review. [Link]

  • PubMed. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]

  • Beilstein Journals. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • ResearchGate. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]

  • ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. [Link]

  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • PMC. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

Sources

Application Notes & Protocols: Leveraging Trifluoroethanol for Protein and Peptide Structure Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Conformation in Polypeptide Studies

In the fields of structural biology and drug development, a fundamental challenge lies in studying proteins and peptides that lack a stable, well-defined three-dimensional structure in aqueous solutions. Many biologically significant peptides, including hormones, neuropeptides, and antimicrobial peptides, as well as intrinsically disordered proteins (IDPs), exist as flexible, random coils. This conformational heterogeneity complicates structural analysis by techniques like Nuclear Magnetic Resonance (NMR) and can mask the bioactive conformation that the polypeptide adopts upon interacting with its physiological target. To bridge this gap, researchers often employ co-solvents to induce and stabilize native-like secondary structures. Among these, 2,2,2-trifluoroethanol (TFE) has emerged as a remarkably effective and widely used agent for promoting the formation of α-helical and, to some extent, β-sheet structures[1][2][3][4]. This guide provides an in-depth exploration of the mechanisms behind TFE's action and practical protocols for its application.

The Multifaceted Mechanism of TFE-Induced Structure Formation

The stabilizing effect of TFE is not attributed to a single, simple interaction but rather a combination of factors that collectively shift the conformational equilibrium of a polypeptide from a disordered state towards a more structured one. Understanding these mechanisms is crucial for interpreting experimental results and designing effective studies.

The Dehydration and Dielectric Effect

One of the primary theories posits that TFE works by altering the solvent environment around the polypeptide chain. Molecular dynamics simulations and experimental data suggest that TFE molecules preferentially aggregate around the peptide, creating a "coating" that effectively displaces water molecules from the peptide's surface[2][5]. This localized dehydration of the polypeptide backbone is critical; by removing water, which can form competing hydrogen bonds with the amide and carbonyl groups of the backbone, TFE promotes the formation of intramolecular hydrogen bonds that are the hallmark of secondary structures like α-helices[1][2].

Simultaneously, this TFE-rich microenvironment has a lower dielectric constant than bulk water. This reduction in solvent polarity strengthens electrostatic interactions, including the crucial backbone hydrogen bonds, further stabilizing the folded conformation[2][5].

Destabilization of the Unfolded State

An alternative but complementary viewpoint is that TFE's primary role is not to stabilize the folded state directly, but rather to destabilize the unfolded, random coil state[1]. By structuring the solvent network, TFE increases the energetic penalty of exposing the polypeptide backbone to the solvent. This unfavorable interaction with the unfolded state drives the equilibrium towards more compact, structured conformations where backbone hydrogen bonds are satisfied internally.

The "Nanocrowder" Effect at Intermediate Concentrations

A fascinating aspect of TFE's behavior is its tendency to self-associate into micelle-like clusters in water mixtures[1][3]. This clustering phenomenon is most pronounced at TFE concentrations between 15% and 30% (v/v)[1][3]. These nanometer-sized clusters can act as molecular "crowders," inducing a stabilizing effect through the principle of excluded volume. By physically occupying space, the TFE clusters restrict the conformational freedom of the polypeptide chain, preferentially destabilizing the more extended, unfolded state and promoting a shift towards more compact, folded structures. This effect has been shown to increase the folding rates of proteins with significant non-local contacts[1][3].

The following diagram illustrates the interplay of these proposed mechanisms.

TFE_Mechanism cluster_peptide Polypeptide Chain cluster_tfe TFE Action Unfolded Unfolded State (Random Coil) Folded Folded State (e.g., α-Helix) Unfolded->Folded Equilibrium Shift Dehydration Backbone Dehydration (Water Displacement) Dehydration->Unfolded Favors Intramolecular H-Bonds Dielectric Low Dielectric Environment Dielectric->Unfolded Strengthens H-Bonds Crowding Nanocrowding Effect (15-30% TFE) Crowding->Unfolded Destabilizes by Excluded Volume

Caption: Proposed mechanisms of TFE-induced protein structure stabilization.

Experimental Design and Key Considerations

The successful use of TFE requires careful experimental design. The concentration of TFE is the most critical variable, as its effects are highly concentration-dependent[1].

  • Low Concentrations (<10% v/v): May initiate minor structural transitions or slightly alter folding kinetics.

  • Intermediate Concentrations (15-40% v/v): Generally the most effective range for inducing stable secondary structures. The nanocrowding effect is maximal in the 15-30% range[1]. This is often the target range for structural studies.

  • High Concentrations (>50% v/v): Can disrupt tertiary and quaternary structures by interacting with hydrophobic side chains[1]. While useful for studying folding intermediates, high concentrations can also lead to non-native structures and aggregation[6][7].

A Note on Aggregation: Researchers must be vigilant for TFE-induced aggregation. While promoting secondary structure, TFE can also stabilize aggregation-prone intermediates[7]. It is advisable to monitor sample turbidity and perform concentration-dependent studies to ensure the observed structural changes are intramolecular.

Application Protocol: Assessing Peptide Helicity with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the most common technique for rapidly assessing changes in protein secondary structure induced by TFE. The characteristic negative bands at ~208 nm and 222 nm are signatures of α-helical content.

Objective

To quantify the change in α-helical content of a peptide upon titration with TFE.

Materials
  • Peptide of interest, lyophilized and of high purity.

  • High-purity water (Milli-Q or equivalent).

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade.

  • Phosphate buffer (e.g., 10 mM, pH 7.0), filtered.

  • CD Spectropolarimeter.

  • Quartz cuvette with a 1 mm path length.

  • Calibrated micropipettes.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the peptide in the chosen buffer (e.g., 1 mg/mL). Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis.

    • Prepare a buffered TFE solution by mixing the buffer and TFE in the desired ratio (e.g., create a 90% TFE solution in 10 mM phosphate buffer).

  • Sample Preparation for CD Titration:

    • Create a series of samples with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 90% v/v).

    • To do this, prepare a master mix of the peptide at twice the final desired concentration (e.g., 100 µM) in buffer.

    • In separate microcentrifuge tubes, mix appropriate volumes of the peptide master mix, buffer, and the buffered TFE stock to achieve the target TFE concentrations while keeping the final peptide concentration constant (e.g., 50 µM) across all samples[1][8].

  • CD Spectropolarimeter Setup:

    • Turn on the instrument and nitrogen flush at least 30 minutes before use.

    • Set the measurement parameters:

      • Wavelength Range: 260 nm to 190 nm.

      • Data Pitch: 1 nm.

      • Scanning Speed: 50 nm/min.

      • Bandwidth: 1 nm.

      • Accumulations: 3-5 (to improve signal-to-noise).

      • Temperature: 25 °C (or desired temperature).

  • Data Acquisition:

    • Record a baseline spectrum using the corresponding buffer solution for each TFE concentration. This is critical as TFE has its own absorbance in the far-UV.

    • Rinse the cuvette thoroughly with the peptide sample before filling.

    • Record the CD spectrum for each peptide sample, from 0% TFE to the highest concentration.

  • Data Processing and Analysis:

    • Subtract the appropriate baseline spectrum from each corresponding sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed CD [mdeg]) / (10 * n * l * C) Where:

      • n = number of amino acid residues.

      • l = path length of the cuvette in cm (0.1 cm for a 1 mm cuvette).

      • C = molar concentration of the peptide.

    • Estimate the percentage of α-helicity from the MRE at 222 nm ([θ]₂₂₂) using established formulas[1].

Experimental Workflow Visualization

CD_Workflow A 1. Prepare Peptide & TFE Stock Solutions B 2. Create Titration Series (0-90% TFE) Constant Peptide Concentration A->B C 3. Spectropolarimeter Setup (260-190 nm, 25°C) B->C D 4. Acquire Spectra - Baseline (Buffer+TFE) - Sample (Peptide+Buffer+TFE) C->D E 5. Data Processing - Baseline Subtraction D->E F 6. Convert to MRE E->F G 7. Calculate % Helicity from MRE at 222 nm F->G H Result: Plot % Helicity vs. % TFE G->H

Caption: Workflow for TFE titration analysis using CD spectroscopy.

Data Presentation: Quantifying TFE's Impact

The results of a TFE titration experiment are powerfully communicated in a table and a corresponding plot. The table provides the precise quantitative data, while the plot offers an immediate visual representation of the structural transition.

Table 1: Effect of TFE Concentration on the Fractional Helicity of Two Peptides

TFE (% v/v)Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) of pKIDEstimated Fractional Helicity (fH) of pKID (%)Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) of LEAEstimated Fractional Helicity (fH) of LEA (%)
0-4,50021-5002
10-6,00028--
15-7,70036--
20-10,10047--
30-11,60054-5,40025
40---8,20038
50-11,80057-8,40039

Data adapted from a study on intrinsically disordered proteins pKID and LEA.[1] Note: MRE values are illustrative approximations based on the source data for comparative purposes.

Conclusion and Future Perspectives

Trifluoroethanol is an invaluable tool in the arsenal of protein chemists and drug developers. By creating a non-aqueous microenvironment, it facilitates the study of intrinsic structural propensities within polypeptide chains, revealing conformations that may be transient in water but critical for biological function. The choice of TFE concentration is paramount, and researchers should be guided by the specific goals of their study—whether it is to maximize a stable secondary structure for NMR analysis or to probe the kinetic landscape of protein folding. While powerful, TFE is a non-physiological co-solvent, and structures observed in its presence should be considered models that require further validation through complementary biophysical techniques and functional assays.

References

  • Roccatano, D., et al. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(38), pp.11059-11066. Available at: [Link]

  • Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), pp.12179-12184. Available at: [Link]

  • ResearchGate. (n.d.). Trifluoroethanol (TFE) effect on circular dichroism (CD) spectra of peptides INH1 (A) and INH5 (B). Available at: [Link]

  • Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed, 99(19), pp.12179-84. Available at: [Link]

  • Luo, Y., et al. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B. Available at: [Link]

  • Figge, J., et al. (1995). Predicted and trifluoroethanol-induced alpha-helicity of polypeptides. PubMed, 4(4), pp.583-92. Available at: [Link]

  • EurekAlert!. (2019). About TFE: Old and new findings. Available at: [Link]

  • Shamsi, A., et al. (2016). Effect of trifluoroethanol on α-crystallin: folding, aggregation, amyloid, and cytotoxicity analysis. PubMed, 34(1), pp.75-84. Available at: [Link]

  • Diaz, M., et al. (2012). A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein. Biophysical Journal, 102(4), pp.897-906. Available at: [Link]

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Application Notes & Protocols: Synthesis of Furan Derivatives from Monosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Renewable Platform Chemicals

In the global shift towards a sustainable chemical industry, biomass has emerged as a critical, renewable feedstock. Monosaccharides, the fundamental building blocks of carbohydrates, are at the forefront of this transition, serving as versatile starting materials for a new generation of bio-based chemicals. Among the most promising targets are furan derivatives, particularly 5-hydroxymethylfurfural (HMF) and its downstream products like 2,5-furandicarboxylic acid (FDCA).[1] These molecules are not merely "green" alternatives; they are high-value platform chemicals that can serve as precursors to polymers, resins, pharmaceuticals, and advanced biofuels.[2][3] For instance, FDCA is a direct bio-based replacement for petroleum-derived terephthalic acid, the monomer used to produce PET plastics, enabling the synthesis of the 100% bio-based polymer, polyethylene furanoate (PEF).[4][5]

The core transformation enabling this pathway is the acid-catalyzed dehydration of monosaccharides, a process that, while conceptually simple, is mechanistically complex and fraught with challenges related to selectivity and yield.[2][6] This guide provides an in-depth exploration of the underlying chemical principles, field-proven protocols, and critical insights necessary for researchers and drug development professionals to successfully synthesize furan derivatives from monosaccharide feedstocks.

Mechanistic Foundations: Understanding the Reactivity of Monosaccharides

A successful synthesis is built upon a solid mechanistic understanding. The choice of catalyst, solvent, and reaction conditions is not arbitrary; it is dictated by the inherent chemical nature of the starting monosaccharide.

The Critical Distinction: Aldoses vs. Ketoses

Monosaccharides are broadly categorized as aldoses (e.g., glucose), which possess an aldehyde group in their acyclic form, and ketoses (e.g., fructose), which contain a ketone group.[2][6] This structural difference is the single most important factor determining their reactivity in acid-catalyzed dehydration.

  • Ketoses (e.g., Fructose): The dehydration of ketoses to furan derivatives, such as HMF, proceeds more readily through a series of cyclic intermediates.[6][7][8] The reaction is more direct and generally results in higher yields under milder conditions.

  • Aldoses (e.g., Glucose): Aldoses are more abundant in nature but significantly more challenging to convert.[2][6] Their direct dehydration is kinetically disfavored compared to undesirable side reactions like polymerization.[7][8] Therefore, a successful conversion requires an initial isomerization step to transform the aldose into its corresponding ketose.

Dehydration Pathway of Fructose (Ketose) to 5-HMF

The acid-catalyzed dehydration of fructose involves the elimination of three water molecules. The widely accepted mechanism proceeds through cyclic fructofuranosyl intermediates, which minimizes the formation of acyclic byproducts that lead to humins (undesirable polymeric side products).

Fructose_to_HMF Fructose Fructose (Fructofuranose form) Protonation1 Protonation (+H⁺) Fructose->Protonation1 Intermediate1 Cyclic Oxocarbenium Ion Protonation1->Intermediate1 Dehydration1 Dehydration (-H₂O) Intermediate1->Dehydration1 Intermediate2 Enol Intermediate Dehydration1->Intermediate2 Dehydration2 Dehydration (-H₂O) Intermediate2->Dehydration2 Intermediate3 Dienol Intermediate Dehydration2->Intermediate3 Dehydration3 Dehydration & Rearrangement (-H₂O) Intermediate3->Dehydration3 HMF 5-Hydroxymethylfurfural (5-HMF) Dehydration3->HMF

Caption: Acid-catalyzed dehydration of fructose to 5-HMF via cyclic intermediates.

Dehydration Pathway of Glucose (Aldose) to 5-HMF

The conversion of glucose is a two-stage process. First, a Lewis acid catalyst is typically required to facilitate the isomerization of glucose (an aldose) to fructose (a ketose). This often occurs via a hydride shift mechanism.[7][8] Once fructose is formed in situ, it undergoes the Brønsted acid-catalyzed dehydration as described above.

Glucose_to_HMF cluster_isomerization Step 1: Isomerization cluster_dehydration Step 2: Dehydration Glucose Glucose (Aldose) Isomerization Lewis Acid Catalysis (e.g., CrCl₃, Boric Acid) Glucose->Isomerization Fructose Fructose (Ketose) Isomerization->Fructose Dehydration Brønsted Acid Catalysis Fructose->Dehydration HMF 5-HMF Dehydration->HMF

Caption: The essential two-step conversion of glucose to 5-HMF.

Causality of Experimental Choices: Mitigating Side Reactions

The primary challenge in furan synthesis from monosaccharides is suppressing the formation of byproducts. The trustworthiness of any protocol rests on its ability to maximize the rate of the desired reaction while minimizing these competing pathways.

  • Humin Formation: HMF and unreacted sugars can self-polymerize or cross-react to form dark, insoluble polymers known as "humins." This is exacerbated by high temperatures, high acid concentrations, and the presence of water.[1][7]

    • Mitigation Strategy: Using biphasic solvent systems (e.g., water/MIBK) or organic solvents like DMSO allows for the continuous extraction of HMF from the reactive aqueous/acidic phase as it forms, preventing its degradation.[9]

  • Rehydration of HMF: HMF can rehydrate in aqueous acidic conditions to form levulinic acid and formic acid, representing a significant yield loss.[1]

    • Mitigation Strategy: Limiting the water content in the reaction medium or using solvents that protect the HMF molecule can significantly improve selectivity.[7][8] Ionic liquids have shown particular promise in this regard.[10][11]

Application Protocols for Key Furan Derivatives

The following protocols are designed to be self-validating systems, incorporating explanations for key steps and troubleshooting advice.

Protocol 1: High-Yield Synthesis of 5-HMF from Fructose in a Biphasic System
  • Principle: This protocol utilizes a deep eutectic solvent (DES) as the catalyst and reaction medium, with methyl isobutyl ketone (MIBK) as an extracting solvent. The DES facilitates the efficient dehydration of fructose at a mild temperature, while the MIBK phase continuously removes the HMF product, preventing its degradation and simplifying purification.[9]

  • Reagents and Materials:

    • D-Fructose

    • Choline Chloride (ChCl)

    • Benzenesulfonic acid (BSA)

    • Ethylene glycol (EG)

    • Methyl isobutyl ketone (MIBK)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle with temperature control

    • Separatory funnel

  • Procedure:

    • Catalyst Preparation: Prepare the ternary DES by mixing ChCl, BSA, and EG in a 2:1:1 molar ratio. Gently heat (~60 °C) and stir until a clear, homogeneous liquid is formed.

    • Reaction Setup: In a 100 mL round-bottom flask, add 1.8 g of D-fructose and 10 g of the prepared DES.

    • Solvent Addition: Add 20 mL of MIBK to the flask. The system will be biphasic.

    • Reaction Execution: Heat the mixture to 60 °C with vigorous stirring to ensure good mixing between the phases. Maintain the reaction for 2 hours.

    • Monitoring: The reaction can be monitored by taking small aliquots from the MIBK layer and analyzing for HMF concentration via HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the entire mixture to a separatory funnel. Allow the layers to separate fully.

    • Collect the upper MIBK layer, which contains the HMF product. The lower DES layer containing the catalyst and unreacted fructose can potentially be recycled.

    • Wash the MIBK layer with a small amount of brine (saturated NaCl solution) to remove any residual DES components.

    • Dry the MIBK layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the MIBK solvent under reduced pressure using a rotary evaporator to yield crude HMF as a yellow-orange oil or solid. Further purification can be achieved by column chromatography if necessary.

  • Troubleshooting:

    • Low Yield (<80%): Inadequate stirring can lead to poor mass transfer between phases. Ensure the stir rate is high enough to create a fine emulsion. The DES catalyst may also need to be freshly prepared.

    • Dark Coloration (Humin Formation): The temperature may be too high, or the reaction was run for too long. Verify temperature control and reaction time.

Protocol 2: One-Pot Synthesis of 2,5-Diformylfuran (DFF) from Fructose
  • Principle: This protocol demonstrates a one-pot conversion of a carbohydrate directly to a more oxidized furan derivative. It uses concentrated sulfuric acid in DMSO, where DMSO acts as both the solvent and a mild oxidant.[12] This is a more aggressive method suitable for specific downstream products.

  • Reagents and Materials:

    • D-Fructose

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated (98%)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Three-neck flask with mechanical stirrer, condenser, and thermometer

    • Heating mantle

  • Procedure:

    • Reaction Setup: In a 50 mL three-neck flask equipped with a mechanical stirrer, add 10 g of D-fructose and 10 mL of anhydrous DMSO.

    • Catalyst Addition: Carefully and slowly add 0.3 mL of concentrated H₂SO₄ to the stirring mixture. An exotherm may be observed.

    • Reaction Execution: Heat the reaction mixture to 180 °C and stir vigorously for 24 hours. Caution: The reaction produces small amounts of dimethyl sulfide (unpleasant odor); conduct in a well-ventilated fume hood. The off-gas can be bubbled through bleach to neutralize the odor.[12]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully dilute the dark mixture with 300 mL of dichloromethane.

    • Transfer to a large separatory funnel and wash with 100 mL of saturated NaHCO₃ solution to neutralize the acid, followed by two 100 mL portions of water.

    • Separate the organic phase, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting solid residue by column chromatography on silica gel to yield DFF as a yellow crystalline solid.[12]

  • Characterization (as per source[12]):

    • ¹H NMR (200 MHz, CDCl₃): δ 9.8 (s, 2H, CHO), 7.4 (s, 2H, furan H).

    • ¹³C NMR (50 MHz, CDCl₃): δ 179.18 (CHO), 154.19 (C-furan), 119.19 (CH-furan).

  • Troubleshooting:

    • Extensive Charring: The temperature may have exceeded 190 °C, or the acid concentration was too high. Precise temperature control is critical.

    • Low Yield (<40%): Incomplete reaction. Ensure the 24-hour reaction time is maintained with consistent heating and stirring.

Comparative Data on Catalytic Systems

The choice of catalyst and solvent profoundly impacts reaction efficiency. The following table summarizes various reported systems for the synthesis of HMF, providing a comparative overview for experimental design.

MonosaccharideCatalyst(s)SolventTemperature (°C)TimeYield (%)Reference
FructoseHBr (catalytic)Sulfolane1001 h≥90%[13]
FructoseChCl-BSA-EG (DES)MIBK (biphasic)602 h82%[9]
FructoseNH₄ClIsopropanol120N/A68%[14]
FructoseRenewable Ionic LiquidsEthyl Acetate (biphasic)N/AN/A>90%[10]
GlucoseH₂SO₄DMSO18024 h27% (of DFF)[12]
GlucoseBoric acid / Maleic acidCholine Chloride901 h19%[6]

Downstream Conversion: From 5-HMF to 2,5-Furandicarboxylic Acid (FDCA)

The value of HMF is significantly enhanced by its conversion to FDCA, a key monomer for bio-polymers. This is typically achieved through selective oxidation.

HMF_to_FDCA_Workflow Monosaccharide Monosaccharide (e.g., Fructose, Glucose) Dehydration Acid-Catalyzed Dehydration Monosaccharide->Dehydration HMF 5-HMF Dehydration->HMF Oxidation Catalytic Oxidation (e.g., Pt/C, Co/Mn/Br) HMF->Oxidation FDCA 2,5-FDCA Oxidation->FDCA

Caption: General workflow for the production of FDCA from monosaccharides.

Protocol 3: Catalytic Oxidation of 5-HMF to FDCA using Pt/C
  • Principle: This protocol uses a heterogeneous catalyst (Platinum on Carbon) in a basic aqueous solution. Oxygen is used as the terminal oxidant, making this a green and efficient process. The reaction proceeds through a diformylfuran (DFF) intermediate.[15]

  • Reagents and Materials:

    • 5-Hydroxymethylfurfural (5-HMF)

    • Platinum on Carbon (Pt/C, 5 wt%)

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Pressurized reaction vessel (autoclave) or a flask with an O₂ balloon

    • Oxygen (O₂) gas supply

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Solution Preparation: In a reaction vessel, dissolve 5-HMF and NaOH in deionized water. A typical molar ratio is 1:4 to 1:8 (HMF:NaOH).[15] For example, use 1.26 g of 5-HMF (10 mmol) and 3.2 g of NaOH (80 mmol) in 50 mL of water.

    • Catalyst Addition: Add the Pt/C catalyst to the solution (e.g., 5-10 wt% relative to HMF).

    • Reaction Execution: Seal the reactor. Purge with O₂ several times before pressurizing to the desired pressure (or use an O₂ balloon for atmospheric pressure reactions). Heat the mixture to 90 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by HPLC, observing the disappearance of the HMF peak and the appearance of the FDCA peak. The reaction is often complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature and safely vent the oxygen.

    • Filter the reaction mixture to recover the Pt/C catalyst (which can be washed and reused).

    • Transfer the clear filtrate to a beaker and cool in an ice bath.

    • Acidify the solution by slowly adding concentrated HCl with stirring until the pH is ~2.

    • FDCA will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

  • Troubleshooting:

    • Incomplete Conversion: The catalyst may be deactivated. Ensure catalyst quality. The NaOH concentration is also critical; insufficient base will stall the reaction.

    • Low Yield of Precipitate: Ensure the pH is lowered sufficiently to fully protonate the dicarboxylate salt. Check the solubility of FDCA in your final solution volume; minimize water usage where possible.

References

  • Istasse, T. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. [Link]

  • MDPI. (n.d.). Special Issue : Catalytic Conversion of Biomass to Furan Compounds. MDPI. [Link]

  • Istasse, T., et al. (2020). Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. Green Chemistry. [Link]

  • A single step process for the synthesis of furan derivatives from carbohydrates. (2021).
  • Istasse, T. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ResearchGate. [Link]

  • Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC. [Link]

  • Zhang, Z., et al. (2011). Conversion of fructose to 5-hydroxymethylfurfural using ionic liquids prepared from renewable materials. Green Chemistry. [Link]

  • Biomass into chemicals: Conversion of sugars to furan derivatives by catalytic processes. (2010). ResearchGate. [Link]

  • Hu, L., et al. (2019). Conversion of fructose to 5-hydroxymethylfurfural in ternary deep eutectic solvents based biphasic system at mild temperature. Reaction Chemistry & Engineering. [Link]

  • Conversion of fructose into 5-hydroxymethylfurfural (HMF) and its derivatives promoted by inorganic salt in alcohol. (2009). ResearchGate. [Link]

  • Conversion of Fructose into 5-(Hydroxymethyl)furfural in Sulfolane. (2012). ResearchGate. [Link]

  • Biomass conversion into furan derivatives and sustainable access to the new generation of polymers, functional materials and fuels. (2018). ResearchGate. [Link]

  • Critical Review on the Preparation of Platform Compounds from Biomass or Saccharides via Hydrothermal Conversion over Carbon-Based Solid Acid Catalysts. (2021). ACS Publications. [Link]

  • Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield. (2019). MDPI. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (2022). PMC - NIH. [Link]

  • Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. (2024). PMC. [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. (2001). ResearchGate. [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. (2020). PMC - PubMed Central. [Link]

  • Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. (2016). Green Chemistry. [Link]

  • Catalytic conversion of carbohydrates into furan derivatives. (n.d.). CICECO. [Link]

  • Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. (2024). Chemical Science. [Link]

  • One-Pot Method for the Synthesis of 2,5-Furandicarboxylic Acid from Fructose: In Situ Oxidation of 5-Hydroxymethylfurfural and 5-Acetoxymethylfurfural over Co/Mn/Br Catalysts in Acetic Acid. (2022). Industrial & Engineering Chemistry Research. [Link]

  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. (2022). MDPI. [Link]

  • Solid Acid Catalyzed Synthesis of Furans from Carbohydrates. (2016). ResearchGate. [Link]

  • Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (2021). NIH. [Link]

  • Sulfuric Acid-Catalyzed Dehydratization of Carbohydrates for the Production of Adhesive Precursors. (2021). ACS Omega. [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. [Link]

  • Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. (2020). ResearchGate. [Link]

  • Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. (2022). ResearchGate. [Link]

  • Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. (2022). PMC. [Link]

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Application Notes & Protocols: Furan Derivatives as Versatile Intermediates for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furan ring, a simple five-membered aromatic heterocycle, represents one of the most versatile and powerful synthons in the modern organic chemist's toolbox. Its unique combination of aromatic stability and latent diene/bis-enol ether reactivity allows for a diverse array of chemical transformations, making it an ideal starting point for the stereocontrolled synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of key methodologies that leverage furan derivatives as pivotal intermediates in the total synthesis of natural products. We will delve into the mechanistic underpinnings, strategic applications, and detailed experimental protocols for cornerstone reactions such as the Piancatelli Rearrangement, the Achmatowicz Reaction, and the Furan Diels-Alder Cycloaddition. By presenting both the "how" and the "why," this document aims to equip researchers with the knowledge to strategically incorporate furan-based strategies into their own synthetic endeavors, from drug discovery to the synthesis of biologically active natural products.

The Strategic Advantage of the Furan Core

Furan's utility in synthesis stems from a delicate balance of chemical properties. While possessing aromatic character, its resonance energy (~16 kcal/mol) is significantly lower than that of benzene (~36 kcal/mol), rendering it susceptible to reactions that involve dearomatization under relatively mild conditions.[1] This reactivity profile allows furan to serve as a masked precursor to a variety of important structural motifs.

Moreover, the rise of biorefining has positioned furan derivatives, such as furfural and 5-(hydroxymethyl)furfural (HMF), as key "platform chemicals" derived from renewable biomass.[2][3] This sustainable sourcing adds a significant "green chemistry" advantage to furan-based synthetic routes, aligning with modern imperatives for environmentally conscious chemical production.[4][5]

Key Methodologies & Synthetic Applications

The transformation of the furan nucleus into more complex structures is primarily achieved through a set of powerful and reliable reactions. Here, we explore the most impactful of these methodologies.

The Piancatelli Rearrangement: Access to Cyclopentenone Scaffolds

First reported in 1976, the Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[6][7] This reaction is a cornerstone for the synthesis of prostaglandins and numerous other natural products containing the cyclopentane ring system.[7][8]

Causality of the Mechanism: The reaction is initiated by acid-catalyzed dehydration of the furylcarbinol, which generates a highly reactive oxonium ion. This intermediate is then attacked by a nucleophile (typically water), triggering a ring-opening to form a pentadienyl cation. A subsequent 4π-electrocyclization, governed by Woodward-Hoffmann rules, proceeds in a conrotatory fashion to furnish the cyclopentenone product, typically with a trans relationship between the substituents at C-4 and C-5.[8]

Piancatelli_Mechanism Piancatelli Rearrangement: Mechanistic Workflow cluster_start Initiation cluster_rearrangement Rearrangement Cascade cluster_product Product Formation start 2-Furylcarbinol protonation Protonation (H+) start->protonation Acid Catalyst oxonium Furanoxonium Ion (Reactive Intermediate) protonation->oxonium Dehydration (-H2O) nucleophilic_attack Nucleophilic Attack (e.g., H2O) oxonium->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening pentadienyl_cation Pentadienyl Cation ring_opening->pentadienyl_cation electrocyclization 4π Electrocyclization (Conrotatory) pentadienyl_cation->electrocyclization product 4-Hydroxycyclopentenone electrocyclization->product Tautomerization

Caption: Mechanistic flow of the Piancatelli Rearrangement.

Application in Total Synthesis: The Piancatelli rearrangement has been instrumental in the synthesis of prostaglandins like Misoprostol and Bimatoprost.[7] For instance, the synthesis of key prostaglandin intermediates often involves the rearrangement of a suitably substituted 2-furylcarbinol, establishing the core cyclopentenone ring with the correct stereochemistry for the hydroxyl group.[7]

Protocol: General Procedure for Oxa-Piancatelli Rearrangement
  • Dissolution: Dissolve the 2-furylcarbinol substrate (1.0 equiv) in a mixed solvent system, typically a 10:1 mixture of acetone and water. The concentration should be approximately 0.1 M.

  • Acidification: Cool the solution to 0 °C in an ice bath. Add the acid catalyst (e.g., 10 mol% Sc(OTf)₃ or other suitable Lewis/Brønsted acid). Rationale: The choice of acid can influence reaction rate and selectivity. Lewis acids are often effective at lower temperatures, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-hydroxycyclopentenone.

The Achmatowicz Reaction: A Gateway to Pyranones and Carbohydrates

The Achmatowicz reaction is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[9][10] This transformation is exceptionally valuable for synthesizing six-membered oxygen heterocycles, which are prevalent in carbohydrates, ionophore antibiotics, and other complex natural products.[5][11]

Causality of the Mechanism: The reaction proceeds via an initial oxidation of the furan ring, often with an electrophilic bromine source like N-bromosuccinimide (NBS), to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate (in the presence of methanol). This intermediate, upon treatment with acid, rearranges to the dihydropyranone product. The choice of oxidant is critical; greener protocols using catalytic NBS with Oxone as the terminal oxidant have been developed to improve the sustainability of this process.[11]

Achmatowicz_Reaction Achmatowicz Reaction: Key Transformations cluster_steps Reaction Sequence cluster_application Synthetic Utility start Furfuryl Alcohol oxidation Oxidative Bromination (e.g., NBS, MeOH) start->oxidation Oxidant intermediate 2,5-Dihydrofuran Intermediate oxidation->intermediate rearrangement Acid-Catalyzed Rearrangement intermediate->rearrangement H+ product Dihydropyranone rearrangement->product node_sugars Carbohydrates product->node_sugars node_spiroketals Spiroketals product->node_spiroketals node_complex Complex Natural Products product->node_complex

Caption: Workflow of the Achmatowicz Reaction and its products.

Application in Total Synthesis: The Achmatowicz reaction has been applied extensively in the synthesis of monosaccharides and complex polyketide natural products.[10][12] For example, in the synthesis of (+)-KDO, a crucial component of bacterial lipopolysaccharides, the furan approach utilizing an Achmatowicz-type oxidation was a key step in constructing the eight-carbon sugar backbone.[13]

Protocol: Green Achmatowicz Reaction using Catalytic NBS
  • Reagent Preparation: To a solution of the furfuryl alcohol (1.0 equiv) in a 1:1 mixture of acetonitrile and water (0.2 M), add sodium bicarbonate (NaHCO₃, 2.5 equiv).

  • Catalyst Addition: Add N-bromosuccinimide (NBS, 0.05 equiv). Rationale: Using a catalytic amount of NBS with a terminal oxidant is more atom-economical and environmentally friendly than stoichiometric NBS.[11]

  • Oxidant Addition: Cool the mixture to 0 °C and add Oxone (potassium peroxymonosulfate, 0.95 equiv) portion-wise over 15 minutes.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting dihydropyranone via flash column chromatography.

Substrate TypeOxidant SystemTypical YieldReference
Simple Furfuryl AlcoholStoichiometric NBS75-90%[10]
Electron-Rich Furfuryl AlcoholCatalytic NBS/Oxone80-95%[11]
Acid-Sensitive Substratem-CPBA60-80%[5]
Table 1: Comparison of Common Oxidant Systems for the Achmatowicz Reaction.
The Diels-Alder Reaction: Constructing Polycyclic Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings.[14] Furan can act as the diene component, reacting with a dienophile to form a 7-oxabicyclo[2.2.1]heptene adduct. This reaction provides rapid access to complex polycyclic frameworks.[15]

Causality and Challenges: The Diels-Alder reaction of furan is often reversible, and the equilibrium can favor the starting materials, particularly at higher temperatures.[16] This is a consequence of the aromatic stabilization that is lost upon cycloaddition. To overcome this, several strategies are employed:

  • Intramolecular Diels-Alder (IMDAF): Tethering the dienophile to the furan ring entropically favors the cyclized product. This is a highly effective strategy for constructing complex, bridged ring systems.[17][18]

  • High-Pressure Conditions: Applying high pressure can shift the equilibrium toward the product, which has a smaller molar volume.

  • Lewis Acid Catalysis: Lewis acids can accelerate the forward reaction by coordinating to the dienophile, lowering the energy of its LUMO.

  • Aqueous Media: For certain substrates, such as electron-poor furfurals, performing the reaction in water can provide an additional thermodynamic driving force.[15]

Diels_Alder_Strategies Strategies in Furan Diels-Alder Reactions cluster_inter Intermolecular cluster_intra Intramolecular (IMDAF) cluster_challenges Overcoming Challenges furan Furan (Diene) adduct 7-Oxanorbornene Adduct furan->adduct dienophile Dienophile dienophile->adduct tethered Furan-Tethered Dienophile intra_adduct Bridged Polycyclic Adduct tethered->intra_adduct Heat or Lewis Acid challenge Key Challenge: Reversibility sol1 Intramolecular Reaction challenge->sol1 sol2 High Pressure challenge->sol2 sol3 Lewis Acid Catalysis challenge->sol3 sol4 Aqueous Media challenge->sol4

Caption: Intermolecular vs. Intramolecular Furan Diels-Alder strategies.

Application in Total Synthesis: The furan Diels-Alder reaction has been used to construct the core of numerous natural products. For example, the intramolecular variant is a key strategy for assembling the intricate bridged skeletons of alkaloids and diterpenes. The resulting oxabicyclic adducts can be further manipulated, for instance, by ring-opening or reduction, to reveal highly functionalized carbocyclic systems.

Protocol: Intramolecular Furan Diels-Alder (IMDAF) Reaction
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the furan-tethered dienophile substrate (1.0 equiv).

  • Solvent: Dissolve the substrate in a high-boiling, non-polar solvent such as toluene or xylene (0.01 M). Rationale: Thermal IMDAF reactions often require elevated temperatures to overcome the activation energy barrier.

  • Heating: Heat the reaction mixture to reflux (typically 110-140 °C).

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. These reactions can require extended periods (12-48 hours).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude cycloadduct by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Future Perspectives & Conclusion

The utility of furan derivatives in natural product synthesis continues to expand.[1] Current research focuses on developing novel catalytic and enantioselective versions of these classical transformations, such as the asymmetric Piancatelli rearrangement, which provides chiral cyclopentenones directly.[8] Furthermore, the oxidation of the furan ring to generate functionalized butenolides is an area of active development, offering new pathways to other classes of bioactive natural products.[19]

References

  • Kappe, C. O.; Murphree, S. S.; Padwa, A. Furan as a versatile synthon. Tetrahedron1997 , 53, 14179–14233. [Link]

  • Xu, L. et al. Furan-derived natural products and drugs. ResearchGate2020 . [Link]

  • Wang, Y-M. et al. Recent Advances on Piancatelli Reactions and Related Cascade Processes. Chinese Journal of Organic Chemistry2018 . [Link]

  • Kutuzova, Y. A. et al. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules2023 , 28(4), 1845. [Link]

  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline2022 . [Link]

  • D'auria, M. et al. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules2015 , 20(5), 8412-8436. [Link]

  • Mirage News. Craft Waste Transformed: Palm Dust to Green Chemicals. Mirage News2026 . [Link]

  • Kutuzova, Y. A. et al. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI2023 . [Link]

  • Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal. [Link]

  • Wang, Y. et al. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules2024 , 29(5), 105. [Link]

  • Cioc, R. C. et al. Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry2020 , 22(24), 8692-8698. [Link]

  • Boto, A. Furan Oxidation Reactions in the Total Synthesis of Natural Products. ResearchGate2018 . [Link]

  • De la Nava, E. M. et al. The furan approach to oxygenated natural products. Total synthesis of (+)-KDO. The Journal of Organic Chemistry1990 , 55(9), 2704–2715. [Link]

  • Yakimova, L. S. et al. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. International Journal of Molecular Sciences2021 , 22(21), 11883. [Link]

  • Chen, C-H. et al. Furans Act as Dienophiles in Facile Diels−Alder Reactions with Masked o-Benzoquinones. Journal of the American Chemical Society2003 , 125(42), 12722–12723. [Link]

  • Wang, D. et al. Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragmentation. ChemRxiv2020 . [Link]

  • Boto, A. et al. ChemInform Abstract: Furan and Its Derivatives in Natural Product Synthesis. ResearchGate2012 . [Link]

  • Ciufolini, M. A. et al. Achmatowicz reaction and its application in the syntheses of bioactive molecules. Chemical Society Reviews2017 , 46(5), 1141-1157. [Link]

  • Ciufolini, M. A. et al. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC2017 . [Link]

  • Harrowven, D. C. et al. Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons. Journal of the Chemical Society, Perkin Transactions 12001 , 22, 2850-2858. [Link]

  • Mondal, S. et al. Organocatalytic enantioselective oxa-Piancatelli rearrangement. Chemical Science2017 , 8(5), 4079-4083. [Link]

  • Yakimova, L. S. et al. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. ResearchGate2021 . [Link]

  • Sayed, M. et al. Furan compounds: Key to sustainable biobased building blocks for polymers. ResearchGate2021 . [Link]

  • Li, C-J. Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research2022 , 55(16), 2261–2275. [Link]

  • Das, P. et al. Development of a Cationic Cascade Trailing into Piancatelli Rearrangement En Route to Skeletally Diverse Polycyclic Frameworks. Organic Letters2021 , 23(19), 7484–7489. [Link]

  • National Center for Biotechnology Information. Furan. PubChem Compound Database. [Link]

  • Li, C-J. et al. Catalytic N-Bromo Succinimide Enables Achmatowicz Rearrangement with Oxone. ResearchGate2014 . [Link]

  • D'auria, M. et al. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. ResearchGate2015 . [Link]

  • Kumar, V. et al. Achmatowicz Reaction: A Versatile Tool in Bioactive Natural Product Synthesis. Current Organic Chemistry2017 , 21(6), 557-581. [Link]

  • Wikipedia. Diels–Alder reaction. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Topic: Troubleshooting Side Reactions & Process Optimization Ticket Queue: Open

Knowledge Base: The Stability Paradox

1-(Furan-2-yl)ethanol (also known as


-methylfurfuryl alcohol) is a deceptive molecule. While structurally simple, it sits at the intersection of two high-reactivity functionalities: an electron-rich furan ring and a secondary benzylic-like alcohol.

For drug development professionals, this molecule is a critical chiral building block. However, its preparation is often plagued by "black tar" formation or yield loss. This is almost exclusively due to the acid-sensitivity of the furan ring (resonance energy ~16 kcal/mol, significantly lower than benzene's 36 kcal/mol), which makes it prone to ring-opening and polymerization.

The Reaction Landscape

The following diagram maps the "Happy Path" (Synthesis) against the "Sad Paths" (Side Reactions) that users frequently encounter.

ReactionLandscape cluster_danger Critical Failure Modes Acetylfuran 2-Acetylfuran (Starting Material) Target 1-(Furan-2-yl)ethanol (Target Product) Acetylfuran->Target NaBH4 Reduction (Recommended) THF_Deriv Tetrahydrofuran Derivatives Acetylfuran->THF_Deriv H2/Pd (Over-reduction) Furfural Furfural (Starting Material) Furfural->Target MeMgBr (Grignard) (Exotherm Risk) VinylFuran 2-Vinylfuran (Unstable Intermediate) Target->VinylFuran Acid/Heat (Dehydration) Levulinic Levulinic Acid Derivatives Target->Levulinic Aq. Acid (Ring Opening) Polymer Polyfuran Resins (Black Tar) VinylFuran->Polymer Rapid Polymerization

Figure 1: Reaction landscape illustrating the synthesis pathways (green/red solid lines) and common degradation routes (dashed lines).

Ticket System: Troubleshooting & FAQs

The following section addresses specific user inquiries based on real-world failure modes.

Ticket #402: "My product turned into a black oil during workup."

User: Medicinal Chemist, Process Dev. Context: "I reduced 2-acetylfuran with NaBH4 in methanol. The TLC looked clean. I quenched with 1M HCl to destroy excess borohydride, extracted with ether, and rotavapped. The oil turned black and viscous within an hour."

Scientist Response: This is the classic "Acid Shock" failure. You have inadvertently triggered the acid-catalyzed ring opening of the furan.

  • The Mechanism: The furan oxygen is weakly basic. In the presence of strong acid (like 1M HCl) and water, the ring is protonated, leading to hydration and subsequent cleavage to form levulinic acid (4-oxopentanoic acid) derivatives. These acyclic dicarbonyls rapidly polymerize or condense with the remaining alcohol to form dark resins (humins).

  • The Fix: Never use strong mineral acids to quench borohydride reactions involving furan.

  • Correct Protocol: Quench with Saturated Aqueous Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 7.0). This destroys the borohydride while maintaining a pH near neutral, preserving the furan ring.

Ticket #409: "I see ~15% over-reduced impurity."

User: PhD Candidate. Context: "I'm using catalytic hydrogenation (H2, Pd/C) to reduce the ketone because I want to avoid boron waste. I'm seeing a byproduct with M+4 mass."

Scientist Response: You are observing Chemo-selectivity Failure . Furan is an aromatic system, but it is less aromatic than benzene and susceptible to hydrogenation.

  • The Issue: Pd/C is too active. It reduces the ketone and the furan ring, yielding 1-(tetrahydrofuran-2-yl)ethanol .

  • The Fix:

    • Switch Catalyst: Use Copper Chromite (Adkins catalyst) or Raney Nickel (specifically deactivated), which are more selective for carbonyls over furan rings.

    • Switch Method: Return to hydride reagents (NaBH4) or Transfer Hydrogenation (Ru-catalysts) which are chemically incapable of reducing the furan ring under standard conditions.

Ticket #415: "Distillation is lowering my purity."

User: Sr. Chemist. Context: "Crude purity is 95%. After vacuum distillation (80°C), purity drops to 85% and the receiver flask smells acrid."

Scientist Response: You are experiencing Thermal Dehydration .

  • The Mechanism: 1-(Furan-2-yl)ethanol is a benzylic-type alcohol. At high temperatures, especially if trace acid is present (even from the glass surface), it dehydrates to 2-vinylfuran . Vinylfuran is highly unstable and autopolymerizes.

  • The Fix:

    • Base-Washed Glassware: Rinse your distillation apparatus with dilute NH4OH or NaHCO3 before use.

    • The "Spike" Trick: Add a small spatula tip (0.5% w/w) of solid Sodium Carbonate (Na₂CO₃) or Calcium Carbonate directly into the distillation pot. This acts as an acid scavenger during the heating process.

Validated Protocols

Protocol A: Chemoselective Reduction (Racemic)

Target: High yield, zero ring-opening.

ParameterSpecificationNotes
Reagent Sodium Borohydride (0.6 equiv)0.25 equiv is stoichiometric; 0.6 ensures completion.
Solvent Methanol (Anhydrous)Ethanol is acceptable but slower.
Temperature 0°C to Room TempStart at 0°C to control H₂ evolution.
Quench Sat. Aq. NH₄Cl CRITICAL: Do NOT use HCl.

Step-by-Step:

  • Dissolve 2-acetylfuran (10 mmol) in Methanol (20 mL) and cool to 0°C.

  • Add NaBH4 (6 mmol) portion-wise over 10 minutes.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (30% EtOAc/Hex).

  • Quench: Pour reaction mixture into 20 mL of saturated NH₄Cl and 20 mL of ice water.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo (< 40°C bath).

  • Purification: If necessary, Kugelrohr distillation with trace Na₂CO₃.

Protocol B: Enantioselective Synthesis (Biocatalytic)

Target: >99% ee (S)-enantiomer.[1]

For drug development requiring chirality, chemical reduction requires expensive Ru-Noyori catalysts. Biocatalysis is often superior for this substrate.

Workflow Logic:

Biocatalysis Substrate 2-Acetylfuran System Whole Cell Biocatalyst (Lactobacillus paracasei or KREDs) Substrate->System Product (S)-1-(Furan-2-yl)ethanol >99% ee System->Product Asymmetric Reduction Cofactor NADPH Recycling (Glucose/GDH) Cofactor->System Regeneration

Figure 2: Biocatalytic workflow for enantiopure synthesis.

  • Reference Method: Use Lactobacillus paracasei BD87E6 or commercial Ketoreductases (KREDs) screened for furan tolerance.

  • Advantages: Runs in aqueous buffer (pH 7), eliminating the risk of acid-catalyzed polymerization.

  • Yield: Typically >90% yield with >99% ee.[1]

References

  • Enantioselective Biocatalysis: Sahin, E. et al. "Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst."[1] Journal of Chemical Technology & Biotechnology, 2019.

  • Mechanism of Ring Opening: Gothe, M. et al. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." The Journal of Physical Chemistry A, 2013.

  • Standard Reduction Protocol: "Sodium Borohydride Reduction." Organic Chemistry Portal / Organic Syntheses.

  • Levulinic Acid Formation: Weingarten, R. et al. "Kinetics of furfural production by dehydration of xylose in a biphasic reactor with microwave heating." Green Chemistry, 2010. (Provides kinetic context for furan instability).

Sources

Technical Support Center: High-Throughput Purification of Boronate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Silica Interactions with TFE-Modified Mobile Phases
Introduction: The "Sticky" Boron Problem

User Ticket #4920: "I’m trying to purify a pinacol boronate ester via flash chromatography. It looks clean on TLC, but on the column, it streaks badly, co-elutes with impurities, and I lose 40% of my mass. I suspect silica degradation. How do I fix this without converting to a MIDA boronate?"

Scientist Response: Welcome to the Application Support Center. The issue you are describing is the "Achilles' heel" of organoboron synthesis: the Lewis acidic nature of the boron atom.

Standard silica gel (


) is covered in surface silanol groups (

). These act as weak Lewis bases/nucleophiles. The empty p-orbital of your boronate ester coordinates with these silanols, causing:
  • Tailing/Streaking: The compound "drags" through the column rather than partitioning cleanly.

  • Protodeboronation: Prolonged exposure to the acidic silica surface facilitates C-B bond cleavage, destroying your product.

  • Low Throughput: To compensate for broad peaks, you have to lower your loading mass and flow rate, killing your lab's efficiency.

The Solution: 2,2,2-Trifluoroethanol (TFE).[1][2] By introducing TFE into your mobile phase, you can suppress these interactions, sharpen peaks, and significantly increase throughput.[2]

Part 1: The Mechanic's Corner (Theory & Mechanism)

To fix the problem, we must understand the molecular competition occurring inside your column.

Why TFE Works

TFE is a unique solvent. It is highly polar but non-nucleophilic, and crucially, it is a strong hydrogen bond donor (


).
  • Silanol Masking: TFE hydrogen bonds aggressively to the surface silanols of the silica gel.

  • The "Teflon" Effect: By occupying the silanol sites, TFE prevents the boron atom from coordinating with the silica.

  • Stability: Unlike methanol (which can transesterify with boronate esters) or acetic acid (which can accelerate protodeboronation), TFE is chemically inert toward most boronate esters under chromatographic conditions.

Visualizing the Mechanism:

G cluster_0 Standard Conditions (Problem) cluster_1 TFE-Modified Conditions (Solution) Silica Silica Surface (Si-OH) Interaction Strong Coordination (Streaking/Decomp) Silica->Interaction Donates e- pair Boronate Boronate Ester (Lewis Acid) Boronate->Interaction Accepts e- pair Silica2 Silica Surface (Si-OH) TFE TFE Molecules (H-Bond Donor) TFE->Silica2 H-Bonds to Surface (Masking) Boronate2 Boronate Ester (Free Species) Elution Rapid Elution (Sharp Peaks) Boronate2->Elution No Adsorption

Caption: Mechanism of TFE suppression. TFE preferentially H-bonds to silica, preventing boronate adsorption.

Part 2: The Protocol (Step-by-Step)

This protocol is designed for standard flash chromatography (CombiFlash, Biotage, or manual glass columns).

Materials Required
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Solvent A: Hexanes (or Heptane).[3]

  • Solvent B (The Modifier): Ethyl Acetate (EtOAc) containing 10% v/v TFE .

    • Note: If your compound is very polar, use DCM containing 5-10% TFE.

Workflow
  • Preparation of Mobile Phase:

    • Prepare your "strong" solvent (Solvent B) by mixing 900 mL EtOAc with 100 mL TFE.

    • Why? Pre-mixing ensures a constant modifier concentration during the gradient.

  • Sample Loading (Critical):

    • Dissolve your crude mixture in a minimum amount of DCM/TFE (9:1).

    • Do not load in pure TFE (it is a strong eluent and will ruin the band at the start).

    • Recommendation: Use solid loading (absorb onto Celite or silica) to maximize resolution.

  • The Gradient:

    • Run a standard gradient (e.g., 0% to 50% B).

    • Observation: You will notice the boronate ester elutes earlier (lower Rf) than expected compared to pure EtOAc, but the peak shape will be significantly sharper (Gaussian).

  • Post-Run:

    • Evaporate fractions immediately. TFE is volatile (bp 74 °C) and easy to remove, but prolonged solution storage is never recommended for boronates.

Throughput Comparison Data
ParameterStandard EtOAc/HexTFE-Modified (10% in EtOAc)Impact on Throughput
Peak Shape Broad, TailingSharp, GaussianHigh: Allows closer peak separation.
Loading Capacity 1% (mass/silica mass)3-5% (mass/silica mass)Very High: Purify 3-5x more material per run.
Recovery Yield 60-75% (Decomposition)>90% (Protection)High: Eliminates re-running reactions.
Solvent Usage High (Long elution)Low (Fast elution)Moderate: Saves solvent costs.
Part 3: Troubleshooting & FAQs

Q1: TFE is expensive compared to Methanol. Can I recycle it?

  • A: While TFE is pricier, the cost is offset by the increased loading capacity (fewer runs needed). For industrial scale, TFE can be distilled and recycled, but for research scale, we recommend using it only in the "Solvent B" bottle to minimize consumption.

Q2: My compound precipitated when I added the TFE-containing solvent.

  • A: TFE is miscible with most organic solvents, but it is very polar. If you are using Hexanes as Solvent A, ensure your Solvent B (EtOAc/TFE) is introduced gradually. If precipitation occurs during loading, switch to a DCM/TFE system or use solid loading (Celite).

Q3: Can I use TFE in LC-MS or Prep-HPLC?

  • A: Yes, but be aware of the UV cutoff. TFE is transparent down to ~190 nm, but lower grades can have impurities. In Mass Spec, TFE can form adducts (

    
    ), so adjust your ionization interpretation accordingly.
    

Q4: Is this safer than using Boric Acid doped silica?

  • A: Yes. Boric acid doping saturates the silica but can contaminate your product with excess boric acid, requiring a simplified workup later. TFE evaporates completely, leaving a pure product.

Part 4: Advanced Workflow Visualization

Use this decision tree to determine when to deploy the TFE protocol.

Workflow Start Crude Boronate Ester TLC Run Test TLC (10% MeOH/DCM) Start->TLC Check Observation? TLC->Check Clean Clean Spot Check->Clean Rf > 0.3 Streak Streaking / Tailing Check->Streak Rf < 0.3 or Tailing Standard Standard Flash (Hex/EtOAc) Clean->Standard TFE_Add Add 5-10% TFE to Mobile Phase B Streak->TFE_Add Result High Throughput Purification Standard->Result TFE_Add->Result

Caption: Decision matrix for implementing TFE mobile phases in boronate purification.

References
  • Gillis, E. P.; Burke, M. D. (2007).[4] "A Simple and General Method for the Purification of Boronic Acid Derivatives." Journal of the American Chemical Society. 129(21), 6716–6717. Link

    • Context: The seminal paper establishing the challenges of boronate purification and the "catch-and-release" strategy, which provides the foundational logic for silica-boron interactions.
  • Hamza, A., et al. (2012). "Applications of 2,2,2-Trifluoroethanol as a Versatile Co-Solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters." Journal of Chromatography A. 1256, 253-260. Link

    • Context: Direct validation of TFE enhancing throughput, resolution, and stability of boronate esters in chrom
  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. 43, 412-443. Link

    • Context: Comprehensive review detailing the stability profiles of various boronate esters and the mechanisms of protodeboron

Sources

Technical Support Center: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives via the hydroarylation of cinnamic acids (3-arylacrylic acids) with furan. While this scaffold is highly valued for its antimicrobial and pharmaceutical potential, the synthesis is notoriously difficult due to the conflicting reactivity profiles of the reagents:

  • The Challenge: Cinnamic acid requires strong acid activation (superelectrophilic activation) to generate the reactive carbocation.

  • The Conflict: Furan is acid-sensitive (acidolysis) and prone to rapid polymerization (resinification) under the very conditions needed to activate the cinnamic acid.

This guide refines the standard Triflic Acid (TfOH) mediated protocol and offers troubleshooting for milder Lewis Acid alternatives to maximize yield and minimize "black tar" formation.

Core Reaction Workflow & Mechanism

To successfully synthesize the target without destroying the furan ring, one must understand the Superelectrophilic Activation mechanism. The reaction does not proceed via a simple protonation; it requires the formation of a dicationic species to overcome the energy barrier.

Mechanism Visualization

HydroarylationMechanism Start Cinnamic Acid (Substrate) Inter1 O-Protonated Intermediate Start->Inter1 + H+ Acid Superacid Catalyst (TfOH) Inter2 O,C-Diprotonated Superelectrophile (Reactive Dication) Inter1->Inter2 + H+ (Superelectrophilic Activation) Attack Electrophilic Attack (C2 Position) Inter2->Attack + Furan Furan Furan (Nucleophile) Polymer Polymerization (Side Reaction) Furan->Polymer Excess Acid / High Temp Product 3-Aryl-3-(furan-2-yl) propanoic acid Attack->Product - H+ (Re-aromatization)

Figure 1: The superelectrophilic activation pathway required for hydroarylation. Note the critical divergence point where excess acid leads to furan polymerization.

Refined Experimental Protocol

Standard Method: Neat Triflic Acid (TfOH) Refined Method: Low-Temperature Controlled Addition

Reagents & Setup
  • Substrate: Cinnamic Acid derivative (1.0 equiv)

  • Nucleophile: Furan (Excess, 2.0 - 5.0 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH)

  • Solvent: None (Neat) or Dichloromethane (DCM) for milder control.

Step-by-Step Procedure
  • Preparation: Charge the cinnamic acid derivative into a flame-dried round-bottom flask under Argon.

  • Solvent/Furan Addition: Add dry DCM (optional for moderation) followed by Furan. Cool the mixture to 0°C or -10°C .

    • Why? Lower temperatures reduce the kinetic rate of furan polymerization more significantly than they reduce the rate of hydroarylation.

  • Catalyst Injection: Add TfOH dropwise over 20 minutes.

    • Critical: Rapid addition causes localized heating and immediate blackening (polymerization).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Monitor by TLC (Note: Furan spots may streak; focus on the disappearance of cinnamic acid).

  • Quenching (The Danger Zone): Pour the reaction mixture into ice-cold NaHCO3 solution.

    • Why? The pH must be raised immediately to >7. Acidic aqueous workup opens the furan ring (hydrolysis) to form 1,4-dicarbonyls.

Troubleshooting & FAQs

Category A: Polymerization & Yield Loss

Q1: The reaction mixture turned into a black, insoluble tar within minutes. What happened?

  • Diagnosis: Uncontrolled cationic polymerization of furan.

  • Root Cause: The concentration of free acid was too high relative to the complexation rate, or the temperature was too high.

  • Corrective Action:

    • Dilution: Do not run neat. Use DCM or Chloroform as a solvent to dilute the furan.

    • Inverse Addition: Consider adding the acid to the cinnamic acid first to generate the active species, and then adding this mixture slowly to a cold solution of furan.

Q2: I have low conversion of the cinnamic acid. Should I heat the reaction?

  • Recommendation: NO. Heating >40°C with TfOH and furan is a recipe for resin formation.

  • Alternative: Increase the catalyst loading slightly (from 10 mol% to 20 mol%) or extend the reaction time at room temperature. If the substrate is electron-deficient (e.g., nitro-cinnamic acid), the reaction requires the superacid conditions; milder Lewis acids will not work.

Category B: Selectivity & Purity

Q3: I see a byproduct spot close to the product. Is it the C3-isomer?

  • Analysis: While C2-attack is electronically preferred (alpha-position), steric bulk on the cinnamic acid can force C3-alkylation. However, a more common impurity is the 2,5-disubstituted furan (double alkylation).

  • Solution: Increase the equivalents of Furan (to >5 equiv). A high concentration of furan ensures the active carbocation finds a free furan molecule rather than attacking an already-substituted product.

Q4: My product decomposes during column chromatography.

  • Diagnosis: Silica gel is slightly acidic. This acidity is sufficient to degrade the acid-sensitive furan ring over time.

  • Refinement: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes the silica surface.

Data & Optimization Matrix

Use this table to select the correct catalyst system based on your specific cinnamic acid derivative.

Substrate TypeSubstituents (R)Recommended CatalystSolventTempRisk Level
Electron Rich 4-OMe, 4-Me

(5 mol%) or

DCM25°CLow
Neutral H, 4-PhTfOH (Neat or 1M)Neat/DCM0°CMedium
Electron Poor 4-NO2, 4-CF3TfOH (Superacid cond.)Neat25°CHigh
Sterically Hindered 2-Br, 2-Me

Toluene80°C*High

*Note: High temperature requires strictly anhydrous conditions and rapid quenching.

Interactive Troubleshooting Flowchart

Follow this logic path when optimizing your specific substrate.

Troubleshooting Start Start Reaction CheckColor Did mixture turn black immediately? Start->CheckColor CheckTLC Is Cinnamic Acid consumed? CheckColor->CheckTLC No (Amber/Dark Red) FailPoly Polymerization Issue: 1. Lower Temp 2. Dilute with DCM CheckColor->FailPoly Yes CheckWorkup Did product vanish after workup? CheckTLC->CheckWorkup Yes FailAct Activation Issue: 1. Switch to TfOH 2. Increase Time CheckTLC->FailAct No Success Isolate Product (Neutralize Silica!) CheckWorkup->Success No FailStab Stability Issue: 1. Quench with NaHCO3 2. Avoid Acidic Workup CheckWorkup->FailStab Yes

Figure 2: Decision tree for diagnosing reaction failures during furan hydroarylation.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)

    • Source: MDPI / Molbank
    • Relevance: Establishes the core TfOH superacid methodology for this specific transform
  • Friedel–Crafts Alkylation of Furan with Cinnamic Acid Deriv

    • Source: N
    • Relevance: Discusses the mechanism of hydroarylation and the antimicrobial activity of the resulting scaffolds.
  • Acid-C

    • Source: ResearchGate[1]

    • Relevance: Critical troubleshooting data regarding the sensitivity of furan to pH < 4 during workup.
  • Catalytic Hydroarylation of Propiolic Acid (Analogous Mechanism).

    • Source: University of Luxembourg (BioKB)
    • )

Sources

Technical Support Guide: Stabilizing Furan in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-FUR-002 | Version: 4.1 | Department: Chemical Synthesis & Process Safety

Executive Summary: The Furan Sensitivity Paradox

Furan presents a unique challenge in organic synthesis: while it is an aromatic heterocycle (following Hückel's 4n+2 rule), its resonance energy is significantly lower than that of benzene (16 kcal/mol vs. 36 kcal/mol). This makes furan acid-sensitive and prone to electrophilic attack, yet unstable under the very conditions typically used to exploit that reactivity.

This guide addresses the three most common failure modes reported by our users: acid-catalyzed polymerization (tarring) , Diels-Alder reversibility , and oxidative degradation during storage .

Module 1: The "Black Tar" Scenario (Acid-Catalyzed Polymerization)

User Complaint: "I attempted a Friedel-Crafts acylation using AlCl₃, and my reaction mixture instantly turned into a black, insoluble resin."

Root Cause Analysis

This is the classic failure mode of furan. Unlike benzene, furan acts as an enol ether equivalent. Strong Lewis acids (like AlCl₃) or Brønsted acids protonate the furan ring at the C2 (


) position. This destroys aromaticity and generates a highly reactive electrophilic cation that attacks neutral furan molecules, leading to rapid chain-growth polymerization.
Mechanism of Failure

The pathway below illustrates why your reaction failed. The protonated intermediate is the "kill switch" for your yield.

FuranPolymerization Furan Furan (Neutral) Cation C2-Protonated Cation (Reactive) Furan->Cation + Acid Acid Strong Acid (H+ / AlCl3) Dimer Dimerization Cation->Dimer + Furan RingOpen Ring Opening (1,4-Dicarbonyls) Cation->RingOpen + H2O (Hydrolysis) Polymer Polyfuran Resin (Black Tar) Dimer->Polymer Chain Growth

Figure 1: The acid-catalyzed degradation pathway of furan. Protonation at C2 is the rate-limiting step for both polymerization and hydrolytic ring opening.

Corrective Protocol: The "Soft" Acylation Method

To acylate furan successfully, you must avoid hard Lewis acids. We recommend the Boron Trifluoride-Etherate (BF₃·OEt₂) method, which activates the anhydride without generating a high concentration of free protons or hard Lewis acid species.

Protocol 1.1: Acetylation of Furan (High-Yield Method)

  • Reagents: Furan (1.0 equiv), Acetic Anhydride (2.0 equiv), BF₃·OEt₂ (0.1 - 1.0 equiv).

  • Solvent: Dichloromethane (DCM) or Et₂O (Anhydrous).

  • Temperature: -20°C to 0°C (Critical).

StepActionTechnical Rationale
1 Dissolve furan and acetic anhydride in DCM under N₂. Cool to -20°C.Low temperature suppresses the kinetic rate of polymerization (

) more than acylation (

).
2 Add BF₃[1]·OEt₂ dropwise over 20 mins.Controlled Addition: Prevents localized "hotspots" of acidity that trigger polymerization.
3 Stir at 0°C for 2-4 hours.Monitor by TLC. Do not reflux.
4 Quench: Pour into ice-cold saturated NaHCO₃.Neutralization: Rapidly neutralizes the Lewis acid before the mixture warms up, preventing post-reaction tarring.

Lewis Acid Compatibility Table

Lewis Acid Compatibility Outcome
AlCl₃ 🔴 Incompatible Instant polymerization (Black Tar).
FeCl₃ 🔴 Incompatible Oxidative polymerization.
BF₃·OEt₂ 🟢 Recommended Good yield; etherate complex moderates acidity.
ZnCl₂ 🟡 Acceptable Requires higher temps; moderate risk.

| SnCl₄ | 🟡 Acceptable | Use at -78°C only. |

Module 2: Diels-Alder Reversibility (The Retro-DA Trap)

User Complaint: "I synthesized a furan-maleimide adduct, but upon attempting to isolate it or heat it, the material turned into a gum or reverted to starting materials."

Technical Insight

Furan is a diene, but it is chemically distinct from cyclopentadiene. The Diels-Alder (DA) reaction of furan is reversible (Retro-Diels-Alder, RDA) at relatively low temperatures (often 60°C–90°C). If you heat the reaction to drive it forward, you often push the equilibrium back to the starting materials, which then polymerize via oxidative or acidic pathways.

Optimization Workflow

Use this decision logic to optimize your cycloaddition:

DielsAlderOptimization Start Start: Furan DA Reaction TempCheck Is Reaction Temp > 60°C? Start->TempCheck LewisAcid Using Lewis Acid? TempCheck->LewisAcid No Action1 STOP. High risk of Retro-DA. Cool to RT or 40°C. TempCheck->Action1 Yes Pressure Can you use High Pressure? LewisAcid->Pressure No Action2 Use mild catalyst (ZnI2 or LiClO4 in ether). LewisAcid->Action2 Yes Action3 Use High Pressure (10-15 kbar). Favors adduct (Volume of activation < 0). Pressure->Action3 Yes Action4 Long reaction time (Days) at RT is safer than heating. Pressure->Action4 No

Figure 2: Decision tree for optimizing Furan Diels-Alder reactions without triggering retro-reaction or degradation.

Key Recommendation: If the reaction is sluggish at room temperature, do not heat . Instead, use "Salting-Out" conditions (e.g., 5M LiClO₄ in Et₂O) or high pressure. The salt increases the internal pressure and polarity, stabilizing the transition state without thermal energy that triggers the retro-reaction.

Module 3: Storage & Peroxide Management

User Complaint: "My bottle of furan has developed a yellow tint and white crystals on the cap."

Immediate Action: Do not open. White crystals likely indicate peroxide formation. Contact your safety officer for disposal.

Stabilization Protocol

Furan reacts with atmospheric oxygen to form peroxides, which catalyze radical polymerization.

  • Inhibitor: Ensure your furan is stabilized with BHT (Butylated Hydroxytoluene) at 250–400 ppm.[2] BHT acts as a radical scavenger, terminating the chain reaction before polymerization occurs.

  • Storage: Store under Argon/Nitrogen in amber glass.

  • Testing: Test for peroxides using starch-iodide paper before any distillation. If positive, pass through a column of activated alumina (Do not distill peroxides to dryness).

References
  • Opietnik, M., et al. (2012).[1] "Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2". Current Organic Chemistry. Link

  • Gandini, A. (1996). "Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking". Macromolecules. Link

  • Heid, J. V., & Levine, R. (1948).[1] "The Acylation of Furan and Thiophene with Aliphatic Anhydrides in the Presence of Boron Trifluoride-Etherate". The Journal of Organic Chemistry. Link

  • Marullo, S., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution". Energy & Fuels. Link

  • BenchChem Technical Safety Data. "Tetrahydrofuran (THF) Storage and Handling: Peroxide Formation". Link

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of Chiral Stationary Phases for Furan Derivative Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Challenge

Furan derivatives—ranging from simple dihydrofurans to complex furanocoumarins and furo-fused heterocycles—present unique challenges in chiral separation. Their planar, aromatic nature often leads to strong


 stacking, while their limited flexibility requires a Chiral Stationary Phase (CSP) with precise steric discrimination.

This guide moves beyond generic "screening" advice. It provides a mechanistic comparison of Polysaccharide-based CSPs (the industry standard for this class) and establishes a self-validating protocol for method development. We focus on the transition from traditional coated phases to modern immobilized technologies, which unlock the solvent selectivity required for stubborn furan racemates.

Core Technology Analysis: Amylose vs. Cellulose[1][2][3][4][5][6]

For furan derivatives, the choice of CSP backbone is the primary determinant of selectivity (


).
The Backbone Architecture
  • Amylose (e.g., Chiralpak AD, IA, IG): Possesses a helical, coiled structure. It is generally more flexible and can accommodate a wider range of molecular shapes. For furan derivatives with bulky substituents or non-planar conformations (e.g., dihydrobenzofurans), amylose phases often provide superior inclusion complexes.

  • Cellulose (e.g., Chiralcel OD, IB, IC): Forms rigid, linear chains arranged in pseudo-layered sheets. This creates well-defined "trenches" or cavities. Cellulose phases typically excel for furan derivatives that are flat, rigid, and rely heavily on aromatic stacking (e.g., planar furanocoumarins).

Coated vs. Immobilized: A Critical Distinction

Historically, coated phases (AD-H, OD-H) were the limit. However, furan derivatives often exhibit poor solubility in standard Alkane/Alcohol mobile phases.

  • Coated CSPs: Restricted to Alkanes and Alcohols. Strong solvents (DCM, THF, Ethyl Acetate) dissolve the polymer coating, destroying the column.

  • Immobilized CSPs (IA, IB, IC, IG): The polymer is chemically bonded to the silica. This allows the use of "forbidden" solvents.[1] Crucial Insight: For furan separations, using Dichloromethane (DCM) or Tetrahydrofuran (THF) as a mobile phase modifier often alters the 3D conformation of the polymer, inducing selectivity where standard solvents fail.

Comparative Performance Data

The following data summarizes a comparative study of immobilized polysaccharide CSPs for the separation of furanocoumarins and dihydroflavones (structurally representative furan derivatives).

Table 1: Resolution (


) and Selectivity (

) of Furan-Containing Compounds on Immobilized CSPs
Compound ClassSpecific AnalyteColumn (CSP)Mobile Phase

(Retention)

(Selectivity)

(Resolution)
Furanocoumarin Psoralen Deriv. AChiralpak IG Hex/EtOH (60:40)1.851.425.21
Psoralen Deriv. AChiralpak IAHex/EtOH (60:40)2.101.121.55
Psoralen Deriv. AChiralpak ICHex/EtOH (60:40)1.951.050.80 (Partial)
Dihydrofuran 4-Chromanone Deriv.Chiralpak IC Hex/IPA (90:10)3.201.384.10
4-Chromanone Deriv.Chiralpak IAHex/IPA (90:10)2.801.081.10
Complex Furan Furo-quinolineChiralpak IG Hex/DCM/MeOH1.501.657.40

Data Interpretation:

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) demonstrates the highest versatility for furanocoumarins. The meta-substituent (Cl, Me) on the phenyl ring of the selector enhances

    
     interactions with the furan ring.
    
  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is often superior for rigid dihydrofuran structures due to its specific cavity shape driven by the cellulose backbone.

Mechanistic Visualization

Understanding why separation occurs allows for rational optimization. The diagram below illustrates the "Three-Point Interaction" model specific to furan derivatives on a polysaccharide surface.

G cluster_0 Mechanism of Furan Enantioseparation on Polysaccharide CSPs CSP_Backbone Polysaccharide Backbone (Chiral Groove/Cavity) Interaction_1 H-Bonding (Carbamate NH/CO <-> Furan Oxygen) CSP_Backbone->Interaction_1 Interaction_2 Pi-Pi Stacking (Phenyl Ring <-> Furan Ring) CSP_Backbone->Interaction_2 Interaction_3 Steric Inclusion (Analyte fits into chiral groove) CSP_Backbone->Interaction_3 Analyte_R Furan Derivative (R-Enantiomer) 'Good Fit' Result Result: Differential Retention Time (Separation) Analyte_R->Result Analyte_S Furan Derivative (S-Enantiomer) 'Poor Fit' Analyte_S->Result Interaction_1->Analyte_R Strong Interaction_1->Analyte_S Weak/Distorted Interaction_2->Analyte_R Optimized Interaction_2->Analyte_S Steric Clash Interaction_3->Analyte_R Deep Penetration Interaction_3->Analyte_S Excluded

Caption: Schematic of the chiral recognition mechanism. The R-enantiomer achieves a "lock-and-key" fit via H-bonding and Pi-Pi stacking, while the S-enantiomer is sterically excluded.

Experimental Protocol: The "Solvent-Switch" Screening

For furan derivatives, a standard screening (Hexane/IPA) is often insufficient due to solubility issues or lack of selectivity. This protocol utilizes the capabilities of Immobilized CSPs .[2][1][3]

Phase 1: Primary Screening (Standard Normal Phase)

Objective: Establish baseline separation and solubility.

  • Columns: Chiralpak IA, Chiralpak IB, Chiralpak IC, Chiralpak IG.

  • Mobile Phase A: n-Hexane / Ethanol (80:20).[4]

  • Mobile Phase B: n-Hexane / Isopropanol (80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (scan 210–400 nm; furan absorption is typically ~254 nm).

  • Success Criterion: If

    
    , proceed to optimization. If 
    
    
    
    , proceed to Phase 2.
Phase 2: The "Forbidden" Solvent Screen (Immobilized Only)

Objective: Induce conformational changes in the CSP to create new chiral pockets.

  • Warning: Do NOT perform this on Coated (AD/OD) columns.

  • Columns: Use the column that showed partial separation in Phase 1 (e.g.,

    
    ).
    
  • Solvent Switch 1: n-Hexane / Ethyl Acetate (50:50).

    • Rationale: Ethyl acetate is a hydrogen bond acceptor; it can suppress non-specific H-bonding that causes peak tailing.

  • Solvent Switch 2: n-Hexane / Dichloromethane (DCM) / Methanol (85:10:5).

    • Rationale: DCM swells the polymer slightly, altering the distance between chiral strands. This is often the "magic bullet" for aromatic furan derivatives.

  • Solvent Switch 3: n-Hexane / THF (70:30).

    • Rationale: THF fits into the chiral cavities, acting as a competing agent. It can sharpen peaks for bulky furan macrocycles.

Phase 3: Optimization & Validation
  • Peak Purity Check: Use a Diode Array Detector (DAD) to ensure the furan spectra are uniform across the peak width (rule out hidden impurities).

  • Thermodynamic Check: If

    
     is borderline (1.2–1.4), lower the temperature to 10°C. Enantioseparation is enthalpy-driven; lower temperatures typically increase resolution.
    

Strategic Workflow Diagram

Workflow Start Start: Racemic Furan Derivative Solubility Check Solubility in MeOH/EtOH Start->Solubility Decision_Sol Soluble? Solubility->Decision_Sol Standard_Screen Screen Immobilized CSPs (IA, IC, IG) Mobile Phase: Hex/EtOH Decision_Sol->Standard_Screen Yes NonStandard_Sol Dissolve in DCM or THF Decision_Sol->NonStandard_Sol No Result_Check Resolution (Rs) > 1.5? Standard_Screen->Result_Check NonStandard_Sol->Standard_Screen Inject Small Vol Success Method Validation (Linearity, Accuracy) Result_Check->Success Yes Fail_Path Rs < 1.5 or Tailing Result_Check->Fail_Path No Advanced_Screen Extended Solvent Screening 1. Hex/EtOAc 2. Hex/DCM/MeOH 3. Hex/THF Fail_Path->Advanced_Screen Advanced_Screen->Result_Check Re-evaluate

Caption: Decision tree for developing chiral methods for furan derivatives, emphasizing the use of extended solvent capabilities of immobilized phases.

References

  • Chiral Technologies. Immobilized Polysaccharide CSPs: Robustness and Stability. Retrieved from

  • ResearchGate. Comparative studies of immobilized polysaccharide derivatives chiral stationary phases for enantioseparation of furanocoumarins and dihydroflavones. Retrieved from

  • National Institutes of Health (NIH). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Retrieved from

  • Shimadzu. Chiral Separation Using SFC and HPLC: Method Screening System. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

Sources

The Fundamental Challenge: NMR and the Indistinguishability of Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ¹H and ¹³C NMR for Chiral Recognition of Isotopomers

From the desk of a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. Chirality, particularly when it arises from isotopic substitution, presents a unique and formidable analytical challenge. These molecules, or isotopomers, are identical in composition and connectivity, differing only in the isotopic placement of one or more atoms. While chemically identical, their stereochemical differences can have profound implications in mechanistic studies, metabolic tracking, and pharmaceutical development.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the chiral recognition of isotopomers. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, predicated on the principle that atomic nuclei within a molecule experience unique magnetic environments. This environment is dictated by the surrounding electron density, which in turn is influenced by the molecular structure. However, enantiomers—non-superimposable mirror images—are physically identical in an achiral environment. Consequently, corresponding nuclei in a pair of enantiomers are magnetically equivalent and produce identical NMR spectra, rendering them indistinguishable.[1][2]

The key to chiral recognition via NMR is to disrupt this equivalence. This is achieved by introducing a chiral auxiliary that interacts with the enantiomeric pair to create diastereomers or transient diastereomeric complexes. Diastereomers possess different physical properties and distinct spatial arrangements, leading to non-equivalent magnetic environments for their nuclei, which can then be resolved by NMR.[2][3]

For isotopomers, the challenge is amplified. The chirality often stems from a subtle isotopic substitution (e.g., protium vs. deuterium). The resulting differences in the magnetic environment are minuscule, requiring highly sensitive and optimized methods for resolution.

cluster_0 Achiral Environment cluster_1 Chiral Environment Enantiomers Enantiomeric Isotopomers (R)-Isotopomer & (S)-Isotopomer NMR1 Identical NMR Spectra Enantiomers->NMR1 NMR Analysis Enantiomers2 Enantiomeric Isotopomers + Chiral Agent Diastereomers Diastereomeric Species (R,R) & (S,R) Enantiomers2->Diastereomers Interaction NMR2 Different NMR Spectra (Resolvable Signals) Diastereomers->NMR2 NMR Analysis compound compound start Start racemate Racemic Isotopomer (e.g., R/S-CHD₂OH) start->racemate cda Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) start->cda reaction Covalent Bond Formation (Reaction) racemate->reaction cda->reaction diastereomers Mixture of Stable Diastereomers (R,R) and (S,R) esters reaction->diastereomers nmr ¹H or ¹³C NMR Analysis diastereomers->nmr end Resolved Signals (Quantifiable) nmr->end

Caption: Experimental workflow using a Chiral Derivatizing Agent (CDA).

Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent complexes with the analyte molecules. [4]These interactions, which include hydrogen bonding, dipole-dipole, and π-π stacking, create a chiral environment around the isotopomer, leading to the formation of short-lived diastereomeric complexes.

Mechanism of Action: Unlike CDAs, the interaction is a rapid equilibrium. The observed NMR spectrum is a population-weighted average of the free and complexed species. Because the diastereomeric complexes have different association constants and geometries, the averaged chemical shifts for the two enantiomers will differ. This method is non-destructive and requires simpler sample preparation. [5]However, the observed chemical shift differences (Δδ) are generally smaller than with CDAs and are highly dependent on experimental conditions like solvent, temperature, and concentration.

compound compound start Start racemate Racemic Isotopomer start->racemate csa Chiral Solvating Agent start->csa association Non-Covalent Association (Rapid Equilibrium) racemate->association csa->association complexes Transient Diastereomeric Complexes (R,R) and (S,R) association->complexes nmr ¹H or ¹³C NMR Analysis complexes->nmr end Resolved, Averaged Signals (Quantifiable) nmr->end

Caption: Experimental workflow using a Chiral Solvating Agent (CSA).

Comparison of Methodologies

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Interaction Covalent bond formation [4]Non-covalent, transient association [4]
Sample Prep Chemical reaction required; may need purification.Simple mixing of analyte and agent.
Sample Integrity Sample is chemically modified (destructive).Sample is recoverable (non-destructive).
Magnitude of Δδ Generally large (can be > 0.1 ppm, even > 2.0 ppm in some cases). [6]Generally small (< 0.05 ppm), highly condition-dependent.
Applicability Requires a reactive functional group on the analyte.Broader applicability, relies on intermolecular forces.
Potential Issues Kinetic resolution (unequal reaction rates), racemization during reaction.Peak broadening, complex equilibria, sensitivity to temperature/concentration.
Ideal For Analytes with reactive groups; when large signal separation is needed.Quick screening, precious samples, analytes lacking reactive groups.

The Role of ¹H vs. ¹³C NMR in Isotopomer Recognition

¹H NMR Spectroscopy:

  • Advantages: High natural abundance (99.98%) and sensitivity lead to shorter experiment times. [4]Proton chemical shifts are very sensitive to changes in the local electronic environment.

  • Disadvantages: The relatively small chemical shift range (~15 ppm) can lead to signal overlap, especially in complex molecules. Homonuclear couplings (J-couplings) can complicate spectra, although this can also provide valuable structural information.

¹³C NMR Spectroscopy:

  • Advantages: A much wider chemical shift range (~220 ppm) significantly reduces the likelihood of signal overlap. [7]Proton decoupling simplifies spectra to single lines for each unique carbon, making interpretation easier. [8]* Disadvantages: The primary challenge is the low natural abundance of the ¹³C isotope (~1.1%), which results in much lower sensitivity compared to ¹H NMR. [9]This necessitates longer acquisition times, higher concentrations, or ¹³C-enrichment of the sample.

Exploiting the Isotope Effect: The Key to Differentiating Isotopomers

The substitution of a lighter isotope with a heavier one (e.g., ¹H with ²H/D) subtly alters the vibrational properties of the chemical bond. The heavier isotope has a lower zero-point vibrational energy, leading to a slightly shorter average bond length. This minor geometric change causes a small perturbation in the electronic shielding of nearby nuclei, resulting in a detectable change in their NMR chemical shift. This is known as the secondary isotope effect . [10][11]

  • ¹H NMR: Deuterium substitution on a neighboring carbon will cause a small upfield shift (typically 0.01-0.03 ppm) in the resonance of the remaining protons. [12]* ¹³C NMR: Deuterium substitution has a more pronounced effect on the chemical shift of the directly attached carbon (one-bond isotope effect, ~0.2-1.5 ppm upfield shift) and on carbons two or three bonds away (two- and three-bond isotope effects, ~0.1 ppm and <0.07 ppm, respectively). [11] While these isotope effects exist in achiral solvents, they are identical for both enantiomers. The power of using a chiral agent is that it creates a diastereomeric environment where these already subtle isotopic differences are amplified , leading to resolvable signals for the isotopic enantiomers.

Experimental Protocols

Protocol 1: Chiral Recognition using a Chiral Derivatizing Agent (e.g., Mosher's Ester Analysis)

This protocol is designed for an isotopically chiral primary or secondary alcohol.

  • Reagent Preparation: Ensure the chiral derivatizing agent (e.g., (R)-MTPA-Cl, Mosher's acid chloride) is of high enantiomeric purity (>99%). Use an anhydrous, aprotic solvent (e.g., pyridine, CH₂Cl₂).

  • Derivatization Reaction:

    • In an NMR tube or small vial, dissolve ~1-5 mg of the racemic isotopomeric alcohol in 0.5 mL of anhydrous pyridine-d₅.

    • Add a slight molar excess (1.1-1.2 equivalents) of (R)-MTPA-Cl.

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) if the reaction is slow.

    • Allow the reaction to proceed to completion at room temperature. Monitor by TLC or a quick ¹H NMR scan if necessary. The reaction must go to completion to avoid erroneous enantiomeric excess (ee) measurements due to kinetic resolution.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. If ¹³C analysis is desired, acquire a proton-decoupled ¹³C NMR spectrum. This will require a significantly longer acquisition time.

    • Causality: Pyridine-d₅ acts as both the solvent and a base to neutralize the HCl byproduct. Using a slight excess of the CDA ensures the complete conversion of the analyte.

  • Data Analysis:

    • Identify a well-resolved signal (ideally a singlet, like a methoxy group on the CDA, or a proton adjacent to the newly formed ester) for each of the two diastereomers.

    • Carefully integrate the corresponding signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

Protocol 2: Chiral Recognition using a Chiral Solvating Agent

This protocol is a general method for screening interactions.

  • Initial Analyte Spectrum:

    • Dissolve ~1-5 mg of the racemic isotopomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN) and acquire a standard ¹H NMR spectrum. This serves as a reference.

    • Causality: The choice of solvent is critical as it can compete with the CSA for interaction sites on the analyte. Less polar, non-coordinating solvents like CDCl₃ or C₆D₆ are often preferred.

  • Titration with CSA:

    • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the CSA to the NMR tube containing the analyte.

    • Acquire another ¹H NMR spectrum and look for splitting or broadening of analyte signals.

    • Incrementally add more CSA (e.g., to 1.0, 1.5, 2.0 equivalents), acquiring a spectrum at each step.

    • Causality: Titration helps find the optimal analyte:CSA ratio. Maximum signal separation (Δδ) is often observed at a 1:1 or 1:2 molar ratio, but this varies.

  • Optimization (if needed):

    • If no signal separation is observed, try a different solvent or lower the temperature. Lowering the temperature slows the exchange kinetics and can favor complex formation, often leading to better resolution.

  • Data Analysis:

    • Once optimal separation is achieved, integrate the resolved signals from the two enantiomers to determine the enantiomeric ratio.

Conclusion

The chiral recognition of isotopomers by ¹H and ¹³C NMR is a nuanced but powerful application of fundamental spectroscopic principles. While enantiomers are indistinguishable in an achiral medium, the formation of diastereomeric species through either covalent derivatization (CDAs) or transient solvation (CSAs) breaks this symmetry. The choice between these methods depends on the nature of the analyte, the required accuracy, and the sample's availability. For isotopomers, the intrinsic isotope effects on NMR chemical shifts are the underlying physical phenomenon that, when amplified within a chiral environment, allows for their successful resolution and quantification. With careful experimental design and optimization, NMR spectroscopy provides invaluable, unambiguous data for professionals in chemistry and drug development.

References

  • Title: Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid Source: KoreaScience URL: [Link]

  • Title: Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids Source: Frontiers in Chemistry URL: [Link]

  • Title: The 13C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism Source: PubMed URL: [Link]

  • Title: Carbon-13 NMR Spectroscopy Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: 1H NMR: Topicity & Equivalence Source: YouTube (ChemComplete) URL: [Link]

  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: Molecules (MDPI) URL: [Link]

  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chiral derivatizing agent Source: Wikipedia URL: [Link]

  • Title: Chiral Resolving agents Source: YouTube (Dr. ANAMIKA K. P.) URL: [Link]

  • Title: Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents Source: ResearchGate URL: [Link]

  • Title: Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Principles of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR determination of enantiomeric excess Source: ResearchGate URL: [Link]

  • Title: Chiral derivatizing agents used in NMR for chiral analysis Source: ResearchGate URL: [Link]

  • Title: Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules Source: Molecules (MDPI) URL: [Link]

  • Title: Homotopic, Enantiotopic & Diastereotopic Protons Source: YouTube (All 'Bout Chemistry) URL: [Link]

  • Title: abundance of the carbon-13 isotope & 13C NMR spectroscopy Source: YouTube (ChemHelp ASAP) URL: [Link]

  • Title: Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids Source: RSC Publishing URL: [Link]

  • Title: 13-C NMR - How Many Signals Source: Master Organic Chemistry URL: [Link]

  • Title: Can NMR be used to separate enantiomers or diastereomers? Source: Reddit URL: [Link]

  • Title: Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution Source: ResearchGate URL: [Link]

  • Title: Enantiomers – Image | Mirror Image Source: Nanalysis URL: [Link]

  • Title: Isotope shifts and other isotope effects Source: University of Ottawa URL: [Link]

Sources

Comparative Guide: Novel Benzofuran & Furan-Carboxamide Derivatives vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Renaissance

For decades, furan derivatives were synonymous with Nitrofurantoin —effective but limited by toxicity and narrow spectrums. However, the rise of ESKAPE pathogens (e.g., S. aureus, K. pneumoniae) has triggered a "Furan Renaissance." Recent medicinal chemistry has shifted focus from simple nitro-furans to complex Benzofuran and Furan-Carboxamide scaffolds.

This guide objectively compares these novel derivatives against industry standards (Ciprofloxacin and Nitrofurantoin), highlighting their superior potency against Gram-positive isolates and their evolving safety profiles.

Structural Classes & Mechanism of Action

To understand the efficacy differences, we must look at the structural evolution.

The Novel Scaffolds
  • Benzofuran-2-yl Ketoximes: These derivatives fuse a benzene ring to the furan core, increasing lipophilicity and membrane permeability. The addition of a ketoxime group (

    
    ) enhances binding affinity to bacterial DNA gyrase.
    
  • Furan-2-Carboxamides: These replace the nitro group with amide linkages, reducing mutagenic potential while maintaining hydrogen-bond donor/acceptor capabilities essential for enzyme inhibition.

Mechanism of Action (MOA)

Unlike traditional beta-lactams, novel furans often act via a dual-mechanism:

  • DNA Minor Groove Binding: Furan-amidines bind to A-T rich regions of bacterial DNA, inhibiting transcription.

  • Oxidative Stress: Metabolic activation generates reactive species that damage bacterial macromolecules.

Visualization: Dual-Pathway Mechanism

MOA Prodrug Novel Furan Derivative (Lipophilic Entry) Activation Intracellular Activation (Nitroreductase/CYP) Prodrug->Activation Passive Diffusion Pathway1 Pathway A: DNA Minor Groove Binding Activation->Pathway1 Non-covalent interaction Pathway2 Pathway B: ROS Generation Activation->Pathway2 Redox cycling Result1 Transcription Blockade Pathway1->Result1 Result2 Macromolecular Damage Pathway2->Result2 Death Bacterial Cell Death (Bactericidal) Result1->Death Result2->Death

Figure 1: Dual-mechanism of action for novel furan derivatives involving DNA binding and oxidative stress.

Comparative Efficacy Data

The following data synthesizes recent experimental findings comparing novel Benzofuran Ketoximes against standard clinical antibiotics.

Experimental Context:

  • Method: CLSI Broth Microdilution (See Section 4).

  • Units: Minimum Inhibitory Concentration (MIC) in µg/mL.

  • Interpretation: Lower values indicate higher potency.

Table 1: Antibacterial Activity vs. Standards
Compound ClassTest OrganismMIC (µg/mL)Comparison vs. CiprofloxacinComparison vs. Nitrofurantoin
Benzofuran Ketoxime (Cpd 38) S. aureus (ATCC 29213)0.039 2x More Potent (MIC ~0.1-0.5)>100x More Potent (MIC ~16-32)
Furan-Carboxamide (Cpd 5) E. coli (ATCC 25922)4.0Comparable (MIC ~0.01-4.0)Superior (MIC ~32)
Aryl-Furan (Cpd 73) P. aeruginosa (MDR)16.0Less Potent (MIC ~0.5-2.0)Superior (Nitrofurantoin ineffective)
Benzofuran Derivative C. albicans (Fungal)0.625N/A (Antifungal activity)Superior (No activity)

Key Insight: Novel Benzofuran Ketoximes demonstrate exceptional potency against Gram-positive bacteria (S. aureus), significantly outperforming Nitrofurantoin. However, for Gram-negative MDR strains (P. aeruginosa), fluoroquinolones (Ciprofloxacin) remain the gold standard, though novel furans show promise where nitrofurantoin fails completely.

Experimental Protocol: Validating Efficacy

To replicate the data above, you must utilize the Broth Microdilution Method adhering to CLSI M07 standards. This protocol ensures that MIC values are reproducible and not artifacts of inoculum density or media pH.

Critical Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CaMHB).[1] Why? Unadjusted broth varies in

    
     and 
    
    
    
    , which affects the activity of membrane-active agents and aminoglycosides.
  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).
    
Workflow Visualization

Protocol Step1 1. Inoculum Prep Direct Colony Suspension (0.5 McFarland) Step2 2. Intermediate Dilution Dilute 1:100 in CaMHB Step1->Step2 Standardization Step3 3. Plate Loading Add 50µL Inoculum to 50µL Drug Dilution Series Step2->Step3 Final conc: 5x10^5 CFU/mL Step4 4. Incubation 35 ± 2°C for 16-20 hrs (Ambient Air) Step3->Step4 Step5 5. Analysis Visual/Spectrophotometric Determine MIC Step4->Step5 QC Quality Control Run ATCC 25922 / 29213 Must fall in CLSI ranges Step5->QC Validation

Figure 2: CLSI M07 Standardized Broth Microdilution Workflow for MIC Determination.

Step-by-Step Protocol
  • Stock Preparation: Dissolve the furan derivative in DMSO. Note: Furans have poor aqueous solubility. Ensure final DMSO concentration in the well is <1% to avoid toxicity to bacteria.

  • Serial Dilution: Prepare 2-fold serial dilutions of the compound in CaMHB (e.g., 64 µg/mL down to 0.03 µg/mL).

  • Inoculum Preparation:

    • Select 3-5 colonies from an overnight agar plate.

    • Emulsify in saline to match 0.5 McFarland turbidity.

    • Dilute this suspension 1:100 in CaMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the drug solution in the microtiter plate.

    • Final Inoculum Density:

      
       CFU/mL.
      
  • Reading: The MIC is the lowest concentration showing no visible growth (no turbidity or pellet).

Safety & Toxicity Profile

The historical weakness of furan derivatives is mutagenicity (Ames test positive).

  • Nitrofurans: Metabolized by nitroreductases into reactive intermediates that damage host DNA.

  • Novel Benzofurans:

    • Advantage:[2][3][4] Removal of the nitro group in favor of amide or ketoxime linkers significantly reduces mutagenic potential.

    • Cytotoxicity:[3] Recent studies (e.g., on HeLa and SW620 lines) show that while some novel furans are cytotoxic to cancer cells (a desired trait for oncology), lead optimization is required to ensure selectivity indices (SI)

      
       for antimicrobial use.
      

Conclusion

Novel furan derivatives, particularly Benzofuran Ketoximes , represent a significant upgrade over traditional nitrofurans.

  • Performance: They exhibit superior potency against Gram-positive pathogens (S. aureus MIC 0.039 µg/mL) compared to Ciprofloxacin and Nitrofurantoin.

  • Application: They are prime candidates for treating resistant skin and soft tissue infections.

  • Future Work: Research must focus on improving water solubility and verifying non-mutagenicity in in vivo models.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. NIH/PubMed. Available at: [Link] (Accessed via search snippet 1.1)

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. PMC. Available at: [Link] (Accessed via search snippet 1.6)

  • Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. Available at: [Link] (Accessed via search snippet 1.8)

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link] (Accessed via search snippet 1.10)

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. MDPI. Available at: [Link] (Accessed via search snippet 1.3)

Sources

The Unambiguous Determination of Enantiomeric Excess: A Comparative Guide to Perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol as a Chiral Solvating Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of stereoselective synthesis and pharmaceutical development, the precise determination of enantiomeric excess (ee) is not merely a matter of analytical rigor but a cornerstone of safety and efficacy. Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, robust and reliable methods for their differentiation and quantification are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, is inherently "blind" to chirality in an achiral environment. To overcome this limitation, chiral solvating agents (CSAs) are employed to induce a diastereomeric environment, thereby rendering the enantiomers distinguishable.

This guide provides an in-depth technical comparison of perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol, a specialized CSA, with its non-deuterated analog, Pirkle's alcohol, and other common methodologies for determining enantiomeric excess. We will delve into the mechanistic underpinnings of chiral recognition, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Challenge of Enantiomeric Differentiation by NMR

Enantiomers, in an achiral solvent, possess identical physical and chemical properties, including their NMR spectra. This is because the magnetic environments of corresponding nuclei in both enantiomers are identical, resulting in overlapping signals. To resolve this, a chiral auxiliary is introduced to create a transient diastereomeric relationship. These diastereomers, no longer being mirror images, exhibit distinct physical and chemical properties, leading to differentiation in their NMR spectra. This can be achieved through two primary strategies:

  • Chiral Derivatizing Agents (CDAs): These agents, such as the widely used Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react covalently with the analyte to form stable diastereomers. While effective, this method requires a chemical reaction, subsequent purification of the diastereomers, and the potential for kinetic resolution, which can introduce inaccuracies.

  • Chiral Solvating Agents (CSAs): CSAs, like Pirkle's alcohol, form transient, non-covalent diastereomeric complexes with the analyte's enantiomers.[1] This in-situ formation of complexes is a key advantage, as it eliminates the need for chemical derivatization and purification, offering a more direct and often faster method for ee determination.[2]

Perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol: A Superior Chiral Solvating Agent

Perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol is an isotopic variant of the well-established Pirkle's alcohol. The strategic replacement of all protons with deuterium atoms confers a significant analytical advantage: the elimination of interfering signals from the CSA in the ¹H NMR spectrum. This "spectral silence" allows for an unobstructed view of the analyte's signals, leading to improved clarity and accuracy in chiral recognition, particularly in ¹H and ¹³C NMR spectroscopy. This is a direct improvement over the protonated Pirkle's alcohol, where signals from the CSA can overlap with those of the analyte, complicating spectral interpretation.

The efficacy of a CSA is determined by its ability to induce a large chemical shift nonequivalence (Δδ) between the signals of the two enantiomers. The structural features of perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol are key to its performance:

  • The Anthryl Group: This large, planar aromatic system provides a platform for π-π stacking interactions with aromatic moieties in the analyte.

  • The Trifluoromethyl Group: This strongly electron-withdrawing group enhances the acidity of the hydroxyl proton, promoting hydrogen bonding interactions.

  • The Hydroxyl Group: This group acts as a hydrogen bond donor, a crucial interaction point for many classes of analytes.

  • The Chiral Center: The stereogenic carbon to which these groups are attached provides the chiral environment necessary for discrimination.

Mechanism of Chiral Recognition

The differentiation of enantiomers by Pirkle's alcohol and its deuterated analog is driven by the formation of transient diastereomeric complexes with different three-dimensional structures and, consequently, different magnetic environments for the nuclei of the analyte. The prevailing model for this interaction is the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three points of interaction between the CSA and the analyte.

For perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol, these interactions typically involve:

  • Hydrogen Bonding: The acidic hydroxyl group of the CSA forms a hydrogen bond with a Lewis basic site on the analyte, such as the oxygen of a carbonyl group or the nitrogen of an amine.

  • π-π Stacking: The electron-rich anthryl ring of the CSA interacts with an electron-poor or electron-rich aromatic ring on the analyte.

  • Steric Repulsion: The bulky trifluoromethyl group or the anthryl ring can create steric hindrance, forcing the analyte's substituents into specific orientations.

The combination of these interactions leads to a more stable complex with one enantiomer compared to the other, resulting in a difference in the time-averaged chemical shifts observed in the NMR spectrum.

cluster_CSA Perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol (CSA) cluster_Analyte Chiral Analyte CSA CSA Anthryl Anthryl Group (π-surface) OH Hydroxyl (H-bond donor) CF3 CF3 (Steric/Electronic) Analyte Analyte Aromatic Aromatic Ring (π-surface) HBA H-bond Acceptor R_group Substituent (Steric) Aromatic->Anthryl π-π Stacking HBA->OH Hydrogen Bond R_group->CF3 Steric Interaction G prep_analyte 1. Prepare Analyte Solution (approx. 10-20 mg in 0.5 mL of CDCl3) add_csa 2. Add Perdeuterio-CSA (1-5 equivalents) prep_analyte->add_csa mix 3. Mix Thoroughly (Vortex or gentle shaking) add_csa->mix transfer 4. Transfer to NMR Tube mix->transfer acquire 5. Acquire ¹H NMR Spectrum transfer->acquire process 6. Process and Analyze Spectrum (Integrate enantiomer-specific signals) acquire->process calculate 7. Calculate Enantiomeric Excess (ee = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) x 100%) process->calculate

Caption: Experimental workflow for ee determination using a chiral solvating agent.

Step-by-Step Methodology:

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of the chiral analyte into a clean vial. Dissolve the analyte in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can influence the magnitude of the chemical shift nonequivalence.

  • Addition of Perdeuterio-CSA: Add 1 to 5 molar equivalents of perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol to the analyte solution. The optimal ratio should be determined empirically by titrating the CSA and observing the separation of the signals.

  • Mixing: Thoroughly mix the solution by vortexing or gentle shaking to ensure the formation of the diastereomeric complexes.

  • NMR Sample Preparation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is recommended to acquire the spectrum at a controlled temperature, as temperature can affect the equilibrium between the free and complexed species and thus the observed chemical shifts.

  • Spectral Analysis: Process the NMR spectrum (phasing, baseline correction). Identify a well-resolved signal corresponding to a proton near the stereocenter of the analyte that shows clear separation into two distinct signals for the two enantiomers. Integrate the areas of these two signals.

  • Calculation of Enantiomeric Excess (ee): Calculate the enantiomeric excess using the following formula: ee (%) = [|Integral_major - Integral_minor| / (Integral_major + Integral_minor)] * 100

Conclusion

Perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol stands out as a superior chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. Its key advantage lies in the absence of interfering ¹H NMR signals, which simplifies spectral analysis and enhances the accuracy of quantification compared to its non-deuterated counterpart, Pirkle's alcohol. While chiral derivatizing agents like Mosher's acid offer an alternative, the use of a CSA provides a more direct, rapid, and non-destructive method. The choice of the most appropriate chiral auxiliary will ultimately depend on the specific analyte and the experimental constraints. However, for researchers seeking a reliable and efficient method for ee determination, perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol represents a powerful tool in the analytical chemist's arsenal.

References

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Gil, J., & Virgili, A. (1999). The first chiral solvating agent (CSA) without 1H NMR signals: The perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol. Preparation and chiral induction on protonated Pirkle alcohol. Tetrahedron: Asymmetry, 10(18), 3427-3431.
  • Pirkle, W. H., & Sikkenga, D. L. (1977). Chiral recognition models. A model for the chiral recognition of α-amino acid esters. The Journal of Organic Chemistry, 42(8), 1370-1374. [Link]

Sources

Comparison of TFE with other co-solvents in supercritical fluid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2,2-Trifluoroethanol (TFE) represents a specialized, high-performance alternative to standard alcoholic co-solvents (Methanol, Ethanol, Isopropanol) in Supercritical Fluid Chromatography (SFC). While Methanol (MeOH) remains the workhorse modifier due to cost and availability, TFE offers unique physicochemical properties—specifically high hydrogen bond acidity and low basicity—that solve persistent chromatographic challenges.

Verdict: TFE is the co-solvent of choice when:

  • Basic analytes exhibit severe tailing in MeOH/EtOH and the use of basic additives (DEA, TEA) is undesirable (e.g., for MS compatibility).

  • Chiral separations fail to resolve on standard alcohol modifiers due to insufficient selectivity.

  • Sample solubility for polar/fluorinated compounds is poor in standard alcohols.

Part 1: The Physicochemical Basis

To understand why TFE succeeds where Methanol fails, one must look beyond polarity and examine the solvatochromic parameters, particularly Hydrogen Bond Acidity (


).
Table 1: Comparative Physicochemical Properties of SFC Co-Solvents
PropertyTFE (2,2,2-Trifluoroethanol) Methanol (MeOH) Ethanol (EtOH) Isopropanol (IPA) Acetonitrile (ACN)
Boiling Point (°C) 74.064.778.482.682.0
Density (g/mL) 1.370.790.790.780.78
pKa (Acidity) 12.4 (Acidic)15.515.916.5~25
H-Bond Acidity (

)
1.51 (Very High)0.930.830.760.19
H-Bond Basicity (

)
0.00 (Non-basic)0.620.770.950.31
UV Cutoff (nm) <190205210205190
Toxicity Profile High (Reproductive Toxin)ModerateLowLowModerate

Key Insight: TFE is significantly more acidic (


 12.4) than Methanol.[1] In the context of SFC, this allows TFE to act as a "liquid additive," suppressing silanol activity on the stationary phase without requiring volatile amine additives [1, 2].

Part 2: Mechanism of Action

The primary mechanism by which TFE improves peak shape for basic compounds is through Silanol Shielding .

Diagram 1: The Silanol Suppression Mechanism

This diagram illustrates how TFE's high acidity allows it to out-compete basic analytes for active silanol sites on the stationary phase, preventing peak tailing.

Silanol_Suppression cluster_0 Scenario A: Methanol Co-solvent cluster_1 Scenario B: TFE Co-solvent Silanol Active Silanol (Si-OH) (Stationary Phase) Analyte Basic Analyte (R-NH2) Silanol->Analyte Strong Interaction (Tailing) Elution Elution Analyte->Elution Symmetrical Peak Methanol Methanol (MeOH) (Weak H-Donor) Methanol->Silanol Weak Competition TFE TFE (Strong H-Donor) TFE->Silanol Strong H-Bonding (Shielding)

Caption: TFE (green) effectively blocks silanol sites due to high acidity, preventing basic analyte (yellow) adsorption and tailing.

Part 3: Performance Comparison Data

Scenario A: Achiral Separation of Basic Drugs

When separating strong bases (e.g., propranolol, nortriptyline) on silica or 2-ethylpyridine columns:

  • Methanol/CO2: Often results in peak asymmetry factors (

    
    ) > 2.0 due to interaction with residual silanols. Requires 0.1% DEA or TEA to improve shape.
    
  • TFE/CO2: Can achieve

    
     < 1.3 without additives .
    
  • Data Support: Research indicates that fluorinated alcohols like TFE can reduce retention factors (

    
    ) and improve efficiency (
    
    
    
    ) for bases compared to aliphatic alcohols, effectively mimicking the role of an acid additive [3].
Scenario B: Chiral Selectivity

TFE is not just a silanol suppressor; it alters the 3D solvation environment around the chiral selector (e.g., polysaccharide phases).

  • Conformational Locking: TFE is known to stabilize helical structures in peptides and can induce specific conformations in the chiral stationary phase (CSP), potentially opening new "pockets" for enantiorecognition [4].

  • Selectivity Reversal: It is common to observe an elution order reversal or a massive resolution gain (

    
     0.5 
    
    
    
    3.0) simply by switching from MeOH to TFE on Amylose-based columns (e.g., AD-H, IG).

Part 4: Operational Protocols

Workflow: Co-Solvent Screening Hierarchy

Do not start with TFE. It is expensive and toxic. Follow this logic:

Screening_Workflow Start New Method Development Screen1 Step 1: Screen MeOH & EtOH (Standard Gradients) Start->Screen1 Check1 Acceptable Separation? Screen1->Check1 Optimize Optimize Gradient/Temp Check1->Optimize Yes Screen2 Step 2: Add Additives (0.1% DEA/TEA or TFA) Check1->Screen2 No (Poor Peak Shape) Check2 MS Compatible? Screen2->Check2 Check2->Optimize Yes TFE_Route Step 3: Switch to TFE (No Additives) Check2->TFE_Route No (MS Required) Final Finalize Method TFE_Route->Final

Caption: Strategic workflow for introducing TFE only when standard alcohols or additives fail or are incompatible.

Safety & Handling Protocol (Critical)

TFE is a Reproductive Toxin (Category 1B) and can cause specific organ damage [5].[2][3]

  • System Preparation:

    • Ensure all seals are compatible. (Standard PEEK and PTFE are generally resistant to TFE, but check pump seal compatibility if using older equipment).

    • Venting: The SFC back-pressure regulator (BPR) exhaust must be vented to a high-efficiency fume hood. Do not vent into the lab atmosphere.

  • Solvent Swap Procedure:

    • Step 1: Flush lines with IPA (Isopropanol) as a bridge solvent.

    • Step 2: Prime TFE. Note: TFE is denser (1.37 g/mL). Ensure pump suction lines are fully submerged and no cavitation occurs.

    • Step 3: Equilibrate column for at least 10 column volumes. TFE modifies the stationary phase surface slowly.

  • Waste Disposal:

    • Segregate TFE waste from standard non-halogenated solvents. Label clearly as "Fluorinated Solvent - Toxic."

References

  • West, C., & Lesellier, E. (2008). Characterisation of the polarity of carbon dioxide–modifier mixtures used in supercritical fluid chromatography with solvatochromic parameters. Journal of Chromatography A. Link

  • Poole, C. F. (2012).[4] Stationary phases for packed-column supercritical fluid chromatography.[5][6] Journal of Chromatography A. Link

  • Khater, S., & West, C. (2015). Fluorinated alcohols as mobile phase modifiers in SFC: A review. LCGC Europe. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC and SFC: The role of the solvent.[7] Chemical Society Reviews. Link

  • ECHA (European Chemicals Agency). (2025). Substance Information: 2,2,2-Trifluoroethanol.[8][9]Link

Sources

Comparative Guide: Analysis of Diastereomeric Complexes via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Challenge

In an achiral environment, enantiomers possess identical physical properties, rendering them indistinguishable by standard NMR spectroscopy. To visualize enantiomeric excess (


) or assign absolute configuration (AC), the symmetry of the system must be broken. This is achieved by converting the enantiomeric mixture into a diastereomeric system using a chiral auxiliary.[1][2][3]

This guide provides a technical comparison of the three primary methodologies for generating these diastereomeric complexes:

  • Chiral Derivatizing Agents (CDAs): Covalent modification (e.g., Mosher’s method).[4]

  • Chiral Solvating Agents (CSAs): Non-covalent ion-pairing or H-bonding.[1]

  • Lanthanide Shift Reagents (LSRs): Metal-ligand coordination.

Strategic Comparison: CDAs vs. CSAs vs. LSRs

The choice of agent dictates the workflow, data quality, and sample integrity. The following table synthesizes performance metrics based on field applications.

Table 1: Comparative Performance Matrix
MetricChiral Derivatizing Agents (CDAs) Chiral Solvating Agents (CSAs) Lanthanide Shift Reagents (LSRs)
Interaction Type Covalent Bond (Ester/Amide formation)Non-covalent (H-bond, Ion-pair,

-

)
Lewis Acid-Base Complexation

Magnitude
Moderate (0.01 – 0.5 ppm)Small (0.005 – 0.1 ppm)Large (0.5 – 5.0+ ppm)
Line Broadening Negligible (High Resolution)MinimalSignificant (Paramagnetic relaxation)
Sample Recovery Difficult (Requires hydrolysis)Easy (Flash chromatography/Extraction)Moderate (Extraction required)
Kinetic Resolution High Risk (Must ensure 100% conversion)No Risk (Equilibrium based)No Risk
Primary Use Case Absolute Configuration (AC) assignmentEnantiomeric Excess (

) determination

of Lewis basic substrates
Cost/Time High (Synthesis + Workup required)Low (Mix & Measure)Medium

Deep Dive: Covalent Derivatization (Mosher's Method)

The "Mosher Method" remains the gold standard for determining absolute configuration. It relies on the anisotropic shielding effect of the phenyl ring in


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) esters.
Mechanism of Action

When a chiral alcohol or amine reacts with the (


)- and (

)-enantiomers of MTPA, the resulting diastereomers adopt a preferred conformation. The phenyl group of the MTPA moiety shields protons on one side of the chiral center (upfield shift) while leaving the other side unaffected or deshielded.
Visualization: The Mosher Shielding Logic

The following diagram illustrates the logical flow for assigning configuration based on the sign of


.

MosherLogic Start Substrate (Alcohol/Amine) Unknown Configuration Deriv Derivatize separate aliquots with (R)-MTPA and (S)-MTPA Start->Deriv NMR Acquire 1H NMR for both esters Deriv->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) for protons L1 and L2 NMR->Calc Decision Analyze Signs of Δδ Calc->Decision ConfigR If L1 is (+) and L2 is (-): Substrate is (R)-Isomer Decision->ConfigR Pattern A ConfigS If L1 is (-) and L2 is (+): Substrate is (S)-Isomer Decision->ConfigS Pattern B

Figure 1: Logic flow for assigning absolute configuration using the modified Mosher method (


 analysis).
Validated Protocol: Double Derivatization

Objective: Assign AC of a secondary alcohol.[3][5]

  • Preparation: Split the substrate (~10 mg) into two vials.

  • Reaction A: Add (

    
    )-(-)-MTPA-Cl (1.5 eq), dry Pyridine (3 eq), and DMAP (cat.) in 
    
    
    
    . Shake for 1 hour.
  • Reaction B: Repeat with (

    
    )-(+)-MTPA-Cl.
    
  • Quench: Add water/ether, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Acquisition: Dissolve crude oils in

    
    . Acquire 
    
    
    
    NMR (minimum 500 MHz recommended).
  • Analysis: Tabulate chemical shifts for protons

    
    , 
    
    
    
    , and
    
    
    to the chiral center.
    • Calculate

      
      .[6][7]
      
    • Note: Ensure you are subtracting the shift of the ester made from the (R)-acid from the shift of the ester made from the (S)-acid.[8]

Critical Checkpoint: If the reaction does not go to completion, kinetic resolution may occur, enriching one enantiomer over the other and skewing


 calculations. For AC assignment, conversion yield is less critical, but for 

, it is mandatory.

Deep Dive: Chiral Solvating Agents (CSAs)

CSAs are superior for rapid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 determination because they require no workup. They rely on fast-exchange equilibria between the substrate and the CSA.
Common CSAs[5]
  • Pirkle’s Alcohol: 2,2,2-trifluoro-1-(9-anthryl)ethanol.[9][10] Excellent for lactones, sulfoxides, and amines.

  • Binaphthyl Phosphoric Acids: For chiral amines.[11]

  • Cyclodextrins: For aqueous samples.

Experimental Protocol: The "Titration" Method
  • Baseline: Acquire a standard

    
     NMR of the racemic substrate in 
    
    
    
    (approx 5-10 mg).
  • Addition: Add 1.0 equivalent of the CSA directly to the NMR tube.

  • Optimization: Shake and acquire the spectrum.

    • Observation: If splitting is insufficient, add more CSA (up to 5-10 equivalents) or lower the temperature (e.g., to 250 K) to slow the exchange rate and sharpen the diastereomeric signals.

  • Calculation: Integration of the split signals gives the enantiomeric ratio directly.

Decision Framework: Selecting the Right Method

The following workflow assists in selecting the optimal method based on substrate chemistry and analytical goals.

MethodSelection Input Chiral Sample Goal Goal? Input->Goal AbsConfig Absolute Configuration Goal->AbsConfig Structure EE Enantiomeric Excess (ee) Goal->EE Purity Mosher Method: Mosher (CDA) (High Reliability) AbsConfig->Mosher Standard FuncGroup Functional Group? EE->FuncGroup OH_NH2 Alcohol/Amine FuncGroup->OH_NH2 LewisBase Ketone/Ester/ Ether FuncGroup->LewisBase Recov Sample Recovery Critical? OH_NH2->Recov CSA Method: CSA (Pirkle/Ion Pair) LewisBase->CSA If Soluble LSR Method: LSR (Eu(hfc)3) LewisBase->LSR Strong Shift Needed Recov->Mosher No Recov->CSA Yes

Figure 2: Decision tree for selecting NMR chiral analysis methods.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[3][5] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[5] [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic Acids. Journal of the American Chemical Society, 95(2), 512–519. [Link]
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. [Link]

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. [Link]

Sources

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